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2-chloro-N-(2,5-dichlorophenyl)acetamide Documentation Hub

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  • Product: 2-chloro-N-(2,5-dichlorophenyl)acetamide
  • CAS: 22303-26-0

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2-chloro-N-(2,5-dichlorophenyl)acetamide

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-(2,5-dichlorophenyl)acetamide Executive Summary In the landscape of modern medicinal chemistry, 2-chloro-N-(2,5-dichlorophenyl)acetamide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-(2,5-dichlorophenyl)acetamide

Executive Summary

In the landscape of modern medicinal chemistry, 2-chloro-N-(2,5-dichlorophenyl)acetamide (CAS: 22303-26-0) serves as a critical electrophilic building block.[1] Functioning primarily as an alkylating agent, this


-haloacetamide derivative facilitates the introduction of the pharmacologically significant 2,5-dichlorophenyl moiety into larger molecular scaffolds.[1] Its utility spans the synthesis of heterocycles (e.g., benzotriazoles, oxindoles) and the development of antimicrobial and antifungal agents.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers optimizing lead compounds.[1]

Chemical Identity & Structural Analysis

The molecule comprises an acetamide core substituted at the nitrogen by a 2,5-dichlorophenyl ring and at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-carbon by a chlorine atom.[1][2][3][4] The steric hindrance provided by the ortho-chloro substituent (position 2) significantly influences the torsional angle of the amide bond, affecting both solubility and reactivity compared to its para-substituted analogs.[1]
AttributeDetail
IUPAC Name 2-Chloro-N-(2,5-dichlorophenyl)acetamide
CAS Number 22303-26-0
Molecular Formula C

H

Cl

NO
Molecular Weight 238.49 g/mol
SMILES ClCC(=O)Nc1cc(Cl)ccc1Cl
InChI Key JFNUGEOTKCWVJW-UHFFFAOYSA-N

Structural Conformation: Crystallographic studies (Gowda et al., 2009) reveal that the N—H bond adopts a conformation syn to the ortho-chloro group and anti to the meta-chloro group.[1][5] This specific conformation is stabilized by intramolecular hydrogen bonding between the amide proton and the ortho-chlorine, a feature that enhances the compound's stability in non-polar solvents but may reduce nucleophilic attack rates due to electronic shielding.[1]

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models.

PropertyValue / DescriptionSource/Method
Physical State Crystalline SolidExperimental (Gowda et al.)
Appearance White to off-white needles/powderVisual Inspection
Melting Point ~118–125 °C (Range typical for isomers)Comparative Analysis*
Boiling Point 378.9 ± 42.0 °C (Predicted)ACD/Labs
Density 1.58 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.70ChemBridge / Calculated
Solubility Soluble in DCM, DMSO, DMF, Ethanol.[1] Insoluble in Water.[1]Experimental Observation

*Note: While the 2,4-isomer melts at 146-148°C and the 2,6-isomer at 176-179°C, the 2,5-substitution pattern typically disrupts crystal packing efficiency, leading to a lower melting range.[1]

Synthetic Protocol

The synthesis of 2-chloro-N-(2,5-dichlorophenyl)acetamide follows a classic Schotten-Baumann acylation pathway.[1] This protocol ensures high yield and purity by controlling the exothermic nature of the reaction and preventing bis-acylation.[1]

Reagents:
  • Substrate: 2,5-Dichloroaniline (1.0 eq)

  • Acylating Agent: Chloroacetyl chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq) to scavenge HCl.[1]

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Methodology:
  • Preparation: Dissolve 2,5-dichloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube.

  • Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents thermal decomposition of the acyl chloride and minimizes side reactions.[1]

  • Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (TEA[1]·HCl salts) will form immediately.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.[1]

    • Wash with Sat. NaHCO

      
       (2 x 10 mL) to remove excess acid.
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

SynthesisWorkflow Start 2,5-Dichloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, 0°C Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 2-Chloro-N-(2,5-dichlorophenyl) acetamide Intermediate->Product -Cl⁻ Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Acylation pathway for the synthesis of the target compound.

Reactivity Profile & Applications

The core utility of this molecule lies in the reactivity of the


-chlorine atom.[1] It acts as a "warhead" for further functionalization via Nucleophilic Substitution (S

2).[1]
Primary Reaction Pathways:
  • Finkelstein Reaction (Halogen Exchange):

    • Reagent: NaI in Acetone.[1]

    • Outcome: Conversion to the iodo-analog.[1]

    • Utility: Increases reactivity toward weaker nucleophiles (I is a better leaving group than Cl).[1]

  • N-Alkylation (Synthesis of Glycinamides):

    • Reagent: Primary or Secondary Amines (e.g., morpholine, piperazine).[1]

    • Mechanism:[1][6] S

      
      2 attack displacing the chloride.[1]
      
    • Application: Synthesis of local anesthetics (lidocaine analogs) or antifungal agents.[1]

  • Heterocyclization:

    • Reaction with thiourea or substituted thiols can yield thiazolidinones.[1]

    • Intramolecular cyclization (under Friedel-Crafts conditions) may yield oxindole derivatives, though the electron-withdrawing nature of the dichloro-ring makes this challenging without strong Lewis acids.[1]

ReactivityPathways Center 2-Chloro-N-(2,5-dichlorophenyl) acetamide Path1 Reaction w/ NaI (Acetone) Center->Path1 Path2 Reaction w/ Amines (HNR2) Center->Path2 Path3 Reaction w/ Thiols (R-SH) Center->Path3 Prod1 Iodo-analog (Enhanced Electrophile) Path1->Prod1 Finkelstein Prod2 Glycinamide Derivatives (Pharmacophore) Path2->Prod2 SN2 Substitution Prod3 Thioethers / Thiazoles Path3->Prod3 Thio-alkylation

Figure 2: Divergent synthetic utility of the alpha-chloroacetamide core.

Safety & Handling (GHS Classification)

As an


-haloacetamide, this compound is a potent alkylating agent and must be handled with strict safety protocols.[1]
  • Skin Sensitization (H317): High risk of allergic contact dermatitis.[1] The chloroacetyl group can alkylate cysteine residues in skin proteins (haptenization).[1]

  • Aquatic Toxicity (H400/H410): Very toxic to aquatic life with long-lasting effects.[1]

  • PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, and chemical fume hood are mandatory.[1]

References

  • Gowda, B. T., et al. (2009). Structure of 2-chloro-N-(2,5-dichlorophenyl)acetamide.[1][5][2] Acta Crystallographica Section E. [1]

  • PubChem. 2-Chloro-N-(2,5-dichlorophenyl)acetamide (Compound Summary). National Library of Medicine.[1] [1]

  • Hit2Lead. Chemical Properties and CAS Data for 22303-26-0. ChemBridge Corporation.[1]

  • BenchChem. Synthesis and Properties of Chloroacetanilides.[1]

Sources

Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-chloro-N-(2,5-dichlorophenyl)acetamide

Abstract This technical guide provides a comprehensive examination of the crystal structure of 2-chloro-N-(2,5-dichlorophenyl)acetamide, a molecule of interest in the fields of medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2-chloro-N-(2,5-dichlorophenyl)acetamide, a molecule of interest in the fields of medicinal chemistry and materials science. We delve into the critical aspects of its solid-state architecture, including synthesis, molecular conformation, and intermolecular interactions, as elucidated by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support further investigation and application of this compound and its analogs. Two polymorphic forms of the title compound have been identified and are discussed herein, highlighting the conformational flexibility and varied packing arrangements that can influence its physicochemical properties.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a solid-state material, its crystal structure, is a fundamental property that dictates a molecule's behavior and efficacy, particularly in the pharmaceutical industry. For an active pharmaceutical ingredient (API), understanding its crystal structure is paramount as it governs critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the importance of comprehensive crystallographic analysis. Different polymorphs of the same API can exhibit distinct physical properties, leading to variations in therapeutic outcomes and posing challenges for regulatory approval.

2-chloro-N-(2,5-dichlorophenyl)acetamide belongs to the N-arylacetamide class of compounds, which are recognized as important intermediates in the synthesis of various medicinal and agrochemical agents. The strategic placement of chlorine atoms on both the phenyl ring and the acetamide side chain can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide focuses on the detailed crystallographic characterization of this compound, providing a foundational understanding for its potential applications.

Synthesis and Crystallization: A Pathway to High-Purity Single Crystals

The synthesis of 2-chloro-N-(2,5-dichlorophenyl)acetamide is achieved through a standard amidation reaction between 2,5-dichloroaniline and chloroacetyl chloride. The causality behind this experimental choice lies in the high reactivity of the acid chloride with the amine, leading to an efficient formation of the amide bond. The use of a suitable base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of related N-arylacetamides.

  • Dissolution: In a round-bottom flask, dissolve 2,5-dichloroaniline (1.0 equivalent) in a suitable aprotic solvent such as chloroform or toluene.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to control the exothermic reaction.

  • Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with water, followed by a dilute hydrochloric acid solution and then a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification and Crystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol. Slow evaporation of the ethanolic solution at room temperature has been shown to yield high-quality single crystals suitable for X-ray diffraction studies[1][2].

This self-validating protocol ensures the production of a high-purity compound, which is a prerequisite for obtaining well-ordered single crystals. The melting point of the purified compound should be determined and compared with literature values to confirm its identity and purity[1][2].

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[1][2]. It provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for Crystal Structure Determination

The following workflow outlines the key steps in determining the crystal structure of a small molecule like 2-chloro-N-(2,5-dichlorophenyl)acetamide.

experimental_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Recrystallization (Slow Evaporation) Synthesis->Crystallization Selection Crystal Selection (Microscope) Crystallization->Selection Mounting Crystal Mounting Selection->Mounting Diffractometer X-ray Diffractometer (e.g., Oxford Diffraction) Mounting->Diffractometer Collection Data Collection (ω and φ scans) Diffractometer->Collection Reduction Data Reduction & Absorption Correction Collection->Reduction Solution Structure Solution (e.g., SHELXS) Reduction->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Analysis (e.g., PLATON) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF file)

Caption: Experimental workflow for single-crystal X-ray diffraction.

Results and Discussion: A Tale of Two Polymorphs

The crystallographic analysis of 2-chloro-N-(2,5-dichlorophenyl)acetamide has revealed the existence of at least two polymorphic forms, highlighting the compound's conformational flexibility.

Crystallographic Data Summary

The key crystallographic parameters for the two identified polymorphs are summarized in the table below for easy comparison.

ParameterPolymorph I[1][2]Polymorph II (related to 3,5-dichloro isomer)
Chemical Formula C₈H₆Cl₃NOC₈H₆Cl₃NO
Formula Weight 238.49238.49
Crystal System TriclinicMonoclinic
Space Group P1P2₁/n
a (Å) 7.492 (2)4.567 (1)
b (Å) 8.496 (2)24.350 (4)
c (Å) 8.988 (2)8.903 (2)
α (°) 69.68 (2)90
β (°) 67.54 (2)102.20 (2)
γ (°) 66.67 (2)90
Volume (ų) 472.4 (2)967.7 (3)
Z 24
Temperature (K) 299299 (2)
Radiation Mo Kα (λ = 0.71073 Å)Cu Kα (λ = 1.54180 Å)
R-factor (R1) 0.0400.098
Molecular Conformation: The Impact of Chlorine Substitution

In both polymorphs, the core structure consists of a 2,5-dichlorophenyl ring linked to a chloroacetamide group via an amide bond. The conformation of the molecule, however, shows notable differences.

In the triclinic form (Polymorph I), the conformation of the N-H bond is syn to the ortho-chloro substituent and anti to the meta-chloro substituent in the aromatic ring[1][2]. Furthermore, the C=O bond is anti to both the N-H bond and the side-chain chlorine atom[1][2]. This specific conformation is stabilized by an intramolecular N-H···Cl hydrogen bond involving the ortho-chlorine atom on the phenyl ring and the chlorine atom on the acetamide side chain[1][2].

molecular_conformation cluster_molecule Molecular Conformation of 2-chloro-N-(2,5-dichlorophenyl)acetamide cluster_interactions Key Intramolecular Interactions Phenyl_Ring 2,5-Dichlorophenyl Ring Amide_Linkage Amide Linkage (-NH-C=O-) Phenyl_Ring->Amide_Linkage C-N bond Chloroacetamide_Sidechain Chloroacetamide Sidechain (-CH2Cl) Amide_Linkage->Chloroacetamide_Sidechain C-C bond NH_syn_orthoCl N-H syn to ortho-Cl CO_anti_NH C=O anti to N-H Intra_H_Bond Intramolecular N-H···Cl Hydrogen Bond

Caption: Key conformational features of 2-chloro-N-(2,5-dichlorophenyl)acetamide.

This intramolecular hydrogen bonding plays a crucial role in dictating the planarity of the molecule and influencing its packing in the crystal lattice.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the case of 2-chloro-N-(2,5-dichlorophenyl)acetamide, hydrogen bonding is a dominant force.

In the triclinic polymorph, the molecules crystallize in planes parallel to (221)[1][2]. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into chains. These chains are further organized into sheets.

In the monoclinic form of the related 3,5-dichloro isomer, a similar pattern of N-H···O hydrogen bonding is observed, linking the molecules into chains. Additionally, N-H···Cl intermolecular hydrogen bonds contribute to the stability of the crystal structure.

The presence of multiple chlorine atoms also allows for the possibility of Cl···Cl and C-H···Cl interactions, which, although weaker than conventional hydrogen bonds, can significantly contribute to the overall stability of the crystal lattice.

Spectroscopic Characterization: Corroborating the Structure

While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound in bulk and in solution. The synthesis of 2-chloro-N-(2,5-dichlorophenyl)acetamide has been confirmed by IR and NMR spectroscopy[1][2][3].

  • FT-IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (typically around 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C-Cl stretching vibrations.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the aromatic protons, the N-H proton, and the methylene protons of the chloroacetamide group.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with and without chlorine substitution), and the methylene carbon.

Although detailed spectra for the title compound are not publicly available, the characterization has been performed and is consistent with the determined structure[1][2][3].

Conclusion: A Foundation for Future Research

This technical guide has provided an in-depth analysis of the crystal structure of 2-chloro-N-(2,5-dichlorophenyl)acetamide. The elucidation of two polymorphic forms underscores the importance of thorough solid-state characterization for this and related compounds. The detailed protocols for synthesis and crystallographic analysis offer a practical framework for researchers in drug development and materials science. The understanding of the molecular conformation and intermolecular interactions provides a solid foundation for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new N-arylacetamide derivatives with tailored physicochemical and biological properties.

References

  • Gowda, B. T., et al. (2008). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o87. [Link]

  • Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1445. [Link]

  • Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). [Link]

  • Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(11), 1015-1018. [Link]

  • SpectraBase. (2024). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. [Link]

  • Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. ResearchGate. [Link]

  • Shilpa, & Gowda, B. T. (2007). As referenced in Gowda et al. (2009). [Primary source not directly accessible].

Sources

Foundational

Potential therapeutic applications of chloroacetamide derivatives

Executive Summary: The Renaissance of the "Warhead" Chloroacetamide derivatives, historically viewed with caution due to their potent alkylating properties in herbicides, are experiencing a renaissance in high-precision...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the "Warhead"

Chloroacetamide derivatives, historically viewed with caution due to their potent alkylating properties in herbicides, are experiencing a renaissance in high-precision pharmacology. No longer blunt instruments, these electrophilic "warheads" are now central to Targeted Covalent Inhibitors (TCIs) . By exploiting a specific cysteine residue within a protein’s binding pocket, chloroacetamides offer distinct advantages: near-infinite residence time, high potency against "undruggable" targets, and the ability to decouple pharmacokinetics (PK) from pharmacodynamics (PD).

This guide dissects the strategic application of chloroacetamide scaffolds, moving beyond simple reactivity to engineered selectivity.[1] We explore their mechanistic basis, therapeutic validation in oncology and infectious disease, and the rigorous experimental frameworks required to validate their safety and efficacy.

Chemical Biology of Chloroacetamides

The Mechanistic Core: Nucleophilic Substitution

Unlike Michael acceptors (e.g., acrylamides) that react via 1,4-addition, chloroacetamides react primarily through an S_N2 nucleophilic substitution . The sulfur atom of a cysteine thiolate attacks the


-carbon, displacing the chloride ion.
  • Reaction Kinetics: Second-order kinetics (

    
    ). The reaction is driven by the intrinsic electrophilicity of the 
    
    
    
    -carbon and the nucleophilicity of the specific cysteine (often enhanced by the local protein environment, e.g., a nearby basic residue lowering the pKa of the thiol).
  • Selectivity Challenge: The primary risk is non-specific alkylation of abundant thiols (e.g., Glutathione, HSA). Success depends on the "Goldilocks" principle: the warhead must be reactive enough to modify the target cysteine upon binding but stable enough to survive systemic circulation.

Visualization: The S_N2 Cysteine Capture

SN2_Mechanism Cys Target Cysteine (Thiolate Form -S⁻) TS Transition State [S...CH₂...Cl]‡ Cys->TS Nucleophilic Attack Warhead Chloroacetamide Warhead (R-NH-CO-CH₂-Cl) Warhead->TS Product Covalent Adduct (Thioether Bond) TS->Product Irreversible Bond Leaving Chloride Ion (Cl⁻) TS->Leaving Displacement

Figure 1: Mechanism of Action. The thiolate anion of the target cysteine executes a backside attack on the alpha-carbon of the chloroacetamide, leading to irreversible thioether formation.

Therapeutic Applications & Case Studies

Oncology: Breaking the "Undruggable" Barrier
  • GPX4 (Glutathione Peroxidase 4) & Ferroptosis:

    • Target: GPX4 is a central regulator of ferroptosis (iron-dependent cell death).

    • Mechanism:[1][2][3][4] Chloroacetamide derivatives (e.g., RSL3 , ML162 ) covalently bind to the catalytic selenocysteine (Sec46) or cysteine residues, inhibiting enzyme function and triggering ferroptosis in drug-resistant cancer cells (e.g., triple-negative breast cancer).

    • Insight: The chloroacetamide warhead is critical here; replacing it with less reactive groups often abolishes activity against this difficult target.

  • TEAD/YAP1 Pathway:

    • Target: The Hippo pathway effectors TEAD1-4.[5]

    • Mechanism:[1][2][3][4] Small molecules containing chloroacetamide fragments target a conserved cysteine in the TEAD palmitate-binding pocket.[5] This prevents TEAD palmitoylation, disrupting its interaction with YAP1 and suppressing oncogenic transcription.

Infectious Diseases: Antimicrobial Precision
  • MurA Inhibitors (Antibacterial):

    • Target: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), essential for bacterial cell wall synthesis.

    • Mechanism:[1][2][3][4][6] While Fosfomycin is the classic inhibitor, resistance is growing. Novel chloroacetamide-based fragments have been identified that target Cys115 in E. coli MurA. These serve as starting points for Fragment-Based Drug Discovery (FBDD), offering a new mechanism to tackle multi-drug resistant strains.

  • Antifungal Agents:

    • Target:Fusarium spp. and Candida.

    • Mechanism:[1][2][3][4] N-aryl-2-chloroacetamide derivatives (e.g., 4-BFCA ) have shown fungicidal activity by disrupting hyphal structure.[7] The lipophilicity of the aryl group aids cell penetration, while the chloroacetamide warhead likely alkylates essential fungal enzymes.

Strategic Optimization: Tuning the Warhead

To transform a toxic reagent into a drug, one must tune reactivity.

Optimization StrategyChemical ModificationEffect on Reactivity (

)
Rationale
Steric Hindrance

-Methyl /

-Isopropyl substitution
Decrease Blocks approach of bulky off-target nucleophiles (e.g., GSH) while allowing reaction with the positioned target cysteine.
Electronic Deactivation Electron-donating groups on the amide NDecrease Reduces the electrophilicity of the carbonyl, indirectly stabilizing the

-carbon.
Scaffold Rigidity MacrocyclizationVariable Pre-organizes the warhead, increasing effective molarity for the specific target while reducing entropic freedom to react elsewhere.
Reversibility Switch to

-Cyanoacrylamides
N/A Note: Chloroacetamides are generally irreversible. If reversibility is required, the scaffold must be changed entirely.

Experimental Protocols: Validating Efficacy & Safety

Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)

Purpose: To determine the chemical stability and potential toxicity of the warhead before biological testing.

  • Preparation: Prepare a 10 mM stock of the chloroacetamide derivative in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound and GSH in PBS to a final concentration of 50 µM (compound) and 5 mM (GSH) (pseudo-first-order conditions). Maintain at 37°C.

  • Monitoring: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately quench with 1% formic acid/acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent compound peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .
    • Target: A

      
       is generally desired for metabolic stability, though this varies by target residence time.
      
Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To prove the compound targets the specific protein in a complex proteome and assess off-target liabilities.

Workflow Visualization:

ABPP_Workflow Lysate Cell Lysate / Live Cells Treatment Treat with Chloroacetamide Inhibitor (and Vehicle Control) Lysate->Treatment Probe Add ABPP Probe (e.g., Iodoacetamide-Alkyne) Treatment->Probe Competitive Binding Click Click Chemistry (CuAAC with Rhodamine/Biotin) Probe->Click Analysis Analysis Phase Click->Analysis Gel In-Gel Fluorescence (Visual Check) Analysis->Gel MS LC-MS/MS Proteomics (ID Specific Targets) Analysis->MS

Figure 2: Competitive ABPP Workflow. Pre-treatment with the chloroacetamide "blocks" specific cysteines. The subsequent broad-spectrum probe can only label cysteines that were NOT modified by the drug. Missing bands/peaks indicate target engagement.

Step-by-Step Methodology:

  • Proteome Preparation: Lyse cells (e.g., MDA-MB-231) in PBS. Adjust protein concentration to 1 mg/mL.

  • Inhibitor Treatment: Incubate lysate with the chloroacetamide derivative (1–10 µM) for 1 hour at room temperature. Include a DMSO control.

  • Probe Labeling: Add a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne, IA-alkyne) at 1 µM for 1 hour. This probe reacts with all available cysteines.

  • Click Chemistry: React the lysate with a reporter tag (e.g., Rhodamine-Azide or Biotin-Azide) using Cu(I)-catalyzed cycloaddition (CuAAC). Reagents: CuSO4, TCEP, TBTA ligand.

  • Readout:

    • Gel: Run SDS-PAGE. Scan for fluorescence. A disappearing band in the drug-treated lane indicates the drug successfully bound that protein.

    • Mass Spec: Enrich biotinylated proteins on streptavidin beads, digest with trypsin, and analyze by LC-MS/MS (IsoTOP-ABPP) to identify the exact residue modified.

References

  • Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer Source: European Journal of Medicinal Chemistry (2025) URL:[Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[5]·YAP1 interaction Source: RSC Medicinal Chemistry (2020) URL:[Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: European Journal of Medicinal Chemistry (2022) URL:[Link]

  • Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity Source: Journal of Chemical Information and Modeling (2017) URL:[Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment Source: Brazilian Journal of Microbiology (2022) URL:[Link]

Sources

Exploratory

Covalent Interrogation: The Mechanistic Pharmacodynamics of 2-chloro-N-(2,5-dichlorophenyl)acetamide

Executive Summary 2-chloro-N-(2,5-dichlorophenyl)acetamide (CAS: 2564-07-0) represents a quintessential "warhead-fragment" chimera used in modern Covalent Fragment-Based Drug Discovery (FBDD) . Unlike reversible inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(2,5-dichlorophenyl)acetamide (CAS: 2564-07-0) represents a quintessential "warhead-fragment" chimera used in modern Covalent Fragment-Based Drug Discovery (FBDD) . Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule functions as an electrophilic probe designed to form irreversible thioether bonds with nucleophilic cysteine residues on target proteins.

For researchers and drug developers, this molecule is not merely a compound but a chemical probe used to map the "ligandable" cysteinom. Its mechanism of action (MoA) is defined by a two-step process: molecular recognition (driven by the dichlorophenyl lipophilicity) followed by nucleophilic substitution (driven by the


-chloroacetamide warhead).

This guide details the mechanistic speculation, chemical reactivity, and experimental protocols required to validate the biological targets of this scaffold.

Chemical Architecture & Reactivity Profile

The Electrophilic Warhead

The molecule consists of two distinct functional domains:

  • The Warhead (

    
    -chloroacetamide):  A moderately reactive electrophile. It is less reactive than iodoacetamide (which is often too promiscuous) but more reactive than acrylamides (which often require specific orientation). This "Goldilocks" reactivity allows it to sample the proteome for hyper-reactive cysteines without labeling every thiol indiscriminately.
    
  • The Scaffold (2,5-dichlorophenyl): This moiety provides hydrophobic contacts. The chlorine atoms at positions 2 and 5 create a specific steric and electronic profile. The electron-withdrawing nature of the chlorines on the phenyl ring decreases the electron density of the amide nitrogen, potentially increasing the electrophilicity of the

    
    -carbon via inductive effects.
    
Mechanism of Action: Alkylation

The primary MoA is the irreversible alkylation of a thiolate anion (


) from a cysteine residue.

Reaction Pathway:

  • Association: The dichlorophenyl ring docks into a hydrophobic pocket near a cysteine.

  • Activation: The local environment (often a basic residue like Histidine) depotonates the cysteine thiol (-SH

    
     -S
    
    
    
    ).
  • Attack: The thiolate nucleophile attacks the

    
    -carbon of the acetamide.
    
  • Displacement: Chloride is displaced as the leaving group.

  • Result: Formation of a stable thioether adduct (

    
    ).
    

ReactionMechanism Cys Target Cysteine (Nucleophilic Thiolate) TS Transition State (Pentacoordinate Carbon) Cys->TS Nucleophilic Attack (Sn2) Compound 2-chloro-N-(2,5-dichlorophenyl)acetamide (Electrophile) Compound->TS Docking Product Covalent Thioether Adduct (Irreversible Inhibition) TS->Product Bond Formation Leaving Chloride Ion (Leaving Group) TS->Leaving Displacement

Figure 1: The


 reaction mechanism between the cysteine thiolate and the 

-chloroacetamide warhead.[1][2][3]

Biological Speculation: Target Classes & Toxicity

When using this molecule in phenotypic screens, observed bioactivity likely stems from one of the following mechanisms. Researchers must distinguish between specific target engagement and general toxicity.

High-Probability Targets (The "Ligandable Cysteinom")

Based on chemoproteomic datasets (e.g., from the Cravatt or Taunton labs), chloroacetamide fragments frequently hit:

  • Deubiquitinases (DUBs): These enzymes rely on a catalytic cysteine triad. The 2,5-dichlorophenyl group mimics the ubiquitin C-terminus hydrophobic patch.

  • Kinases (Cys-rich loops): Non-catalytic cysteines in the P-loop or hinge region (e.g., similar to how covalent inhibitors target BTK or EGFR, though this fragment is less specific).

  • TEAD Transcription Factors: Recent studies have shown chloroacetamides targeting the palmitoylation pocket of TEADs.[4]

Off-Target Toxicity: The Ferroptosis Link

Critical Warning: Chloroacetamides can induce ferroptosis (iron-dependent cell death).

  • Mechanism: Depletion of Glutathione (GSH) or direct inhibition of Glutathione Peroxidase 4 (GPX4).

  • Observation: If your cells die via lipid peroxidation that is rescuable by Ferrostatin-1, the molecule is likely acting as a general glutathione scavenger rather than a specific inhibitor.

Experimental Validation Protocols

To confirm the MoA and identify the specific target, the following self-validating workflows are required.

Protocol A: Mass Spectrometry Adduct Validation

Objective: Confirm covalent binding and determine the precise modification site.

The Logic: If the mechanism is


 displacement of Chlorine, the mass shift observed on the protein will be the mass of the entire molecule minus the mass of HCl (since H is lost from Cys and Cl is lost from the drug).
  • Formula of Adduct Added:

    
    
    
  • Monoisotopic Mass Shift: +217.98 Da (Calculation:

    
     (252.95) - 
    
    
    
    (34.97) +
    
    
    loss adjustment? Correction below)

Correction on Mass Shift Calculation: Reaction:



The protein gains the group 

.
  • C: 8 atoms (

    
    )
    
  • H: 6 atoms (

    
    )
    
  • N: 1 atom (

    
    )
    
  • O: 1 atom (

    
    )
    
  • Cl: 2 atoms (

    
    )
    
  • Total Mass Shift: 201.983 Da

Step-by-Step Protocol:

  • Incubation: Incubate purified protein (5

    
    M) with compound (50 
    
    
    
    M) for 1 hour at 37°C in PBS (pH 7.4).
  • Quenching: Add excess DTT (10 mM) to quench unreacted warheads.

  • Digestion: Denature with 8M Urea, reduce (TCEP), alkylate (with Iodoacetamide - Note: this will label free cysteines, distinguishing them from drug-labeled ones), and digest with Trypsin.

  • LC-MS/MS: Analyze peptides.

  • Database Search: Set a variable modification of +201.983 Da on Cysteine.

Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: Determine selectivity in a complex proteome.

  • Lysate Prep: Prepare cell lysate (1 mg/mL).

  • Competition:

    • Sample A: DMSO only.

    • Sample B: 2-chloro-N-(2,5-dichlorophenyl)acetamide (10

      
      M).
      
  • Probe Labeling: Add a broad-spectrum cysteine probe (e.g., IA-Rhodamine or IA-Alkyne ) to both samples.

  • Analysis: Run SDS-PAGE and scan for fluorescence.

  • Interpretation: Bands that disappear in Sample B correspond to proteins where your compound has successfully competed with the generic probe, indicating target engagement.

Computational Modeling (Covalent Docking)

Standard docking fails for this molecule because it cannot account for bond formation. You must use Covalent Docking algorithms (e.g., covalently constrained Glide or AutoDock).

Key Parameters for Modeling:

  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Attacking Atom: Sulfur (Cysteine).

  • Reactive Atom:

    
    -Carbon of the acetamide.
    
  • Geometry: The transition state requires the S, C, and Cl atoms to be roughly linear (180°).

Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation Step1 Phenotypic Screen (Cell Viability/Function) Step2 Hit: 2-chloro-N-(2,5-dichlorophenyl)acetamide Step1->Step2 Step3 Gel-Based ABPP (Competition Assay) Step2->Step3 Is it selective? Step4 Mass Spectrometry (Search +201.98 Da) Step3->Step4 Identify Target ID Step5 Lead Optimization (Refine Phenyl Substituents) Step4->Step5 Structure-Activity Relationship (SAR)

Figure 2: The iterative workflow for validating the mechanism of action for covalent fragments.

Summary of Physical & Reactivity Data

PropertyValue/DescriptionRelevance
Molecular Weight ~238.5 g/mol Fragment-sized; high ligand efficiency potential.
Warhead Type

-Chloroacetamide
Irreversible Cys targeting; Moderate reactivity.
Adduct Mass Shift +201.983 DaDiagnostic signature in Mass Spectrometry.
Lipophilicity (cLogP) ~2.5 - 3.0Good membrane permeability; potential for non-specific hydrophobic binding.
Leaving Group Chloride (

)
Good leaving group, drives the reaction forward.
Primary Risk Glutathione DepletionCan cause false positives in cell death assays (Ferroptosis).

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Gowda, B. T., et al. (2009).[5] "2-Chloro-N-(2,5-dichlorophenyl)acetamide."[5][6] Acta Crystallographica Section E. Link

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link

  • Kuljanin, M., et al. (2021). "Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis."[7] ResearchGate/Preprint. (Contextualizing off-target toxicity). Link

Sources

Foundational

The Phenylacetamide Scaffold: From Coal Tar Serendipity to Precision Analgesia

Executive Summary The substituted N-phenylacetamide class represents one of the most commercially successful yet pharmacologically complex lineages in medicinal chemistry. Originating from the 19th-century "coal tar" boo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted N-phenylacetamide class represents one of the most commercially successful yet pharmacologically complex lineages in medicinal chemistry. Originating from the 19th-century "coal tar" boom, this scaffold yielded Acetaminophen (Paracetamol) , the world's most widely used analgesic.[1] Unlike classical NSAIDs, N-phenylacetamides possess a unique mechanism of action that spares gastric mucosa but introduces distinct metabolic liabilities. This guide dissects the historical serendipity, the structure-activity relationships (SAR) that drove its evolution, and the critical metabolic pathways (CYP2E1/NAPQI) that every drug developer must master to navigate hepatotoxicity risks.

Historical Evolution: The "Antifebrin" Error

The discovery of this class is a premier example of serendipity in drug discovery. In 1886, at the University of Strasbourg, Drs. Arnold Cahn and Paul Hepp were investigating naphthalene as a treatment for intestinal parasites.[2]

Due to a pharmacy dispensing error, they received acetanilide instead of naphthalene. While the compound failed to treat the parasites, it induced a profound antipyretic effect in the patients. Cahn and Hepp quickly identified the error and marketed acetanilide under the name Antifebrin . This sparked a "chemical arms race" to refine the scaffold, leading to Phenacetin (1887) and eventually the isolation of the active metabolite, Acetaminophen, by Brodie and Axelrod in 1948.

Visualization: The Lineage of N-Phenylacetamides

Figure 1: The evolutionary pathway from industrial by-product to modern analgesic.

History CoalTar Coal Tar (Industrial Waste) Aniline Aniline (Precursor) CoalTar->Aniline Distillation Acetanilide Acetanilide (Antifebrin, 1886) High Toxicity (Cyanosis) Aniline->Acetanilide Acetylation (Cahn & Hepp Error) Phenacetin Phenacetin (1887) Nephrotoxic/Carcinogenic Acetanilide->Phenacetin Ethoxy Substitution Paracetamol Acetaminophen (Paracetamol) Active Metabolite (1948) Acetanilide->Paracetamol In Vivo Metabolism (Brodie & Axelrod) Phenacetin->Paracetamol O-Dealkylation

Caption: Historical progression showing the metabolic convergence of earlier toxic derivatives into Acetaminophen.

Structure-Activity Relationship (SAR)

The core pharmacophore is the acetanilide skeleton. Modifications to the aromatic ring and the nitrogen substituent dictate the balance between analgesia and toxicity (methemoglobinemia and hepatotoxicity).

Comparative SAR Table
FeatureAcetanilidePhenacetinAcetaminophen
Structure N-phenylacetamideN-(4-ethoxyphenyl)acetamideN-(4-hydroxyphenyl)acetamide
R-Group (Para) -H-OCH₂CH₃ (Ethoxy)-OH (Hydroxy)
Analgesic Potency ModerateHighHigh
Primary Toxicity Cyanosis (Methemoglobinemia) due to aniline release.Nephrotoxicity & Carcinogenicity (kidney tumors).Hepatotoxicity (NAPQI) at supratherapeutic doses.[3]
Metabolic Fate Hydroxylated to Acetaminophen.[4]De-ethylated to Acetaminophen.Glucuronidated/Sulfated (Major).[5]

Key SAR Insights:

  • Para-Substitution: Essential for reducing direct aniline toxicity. The para-hydroxyl group in acetaminophen promotes conjugation (glucuronidation), facilitating excretion.

  • Amide Stability: The acetyl group on the nitrogen reduces the basicity of the amine, preventing rapid oxidation to toxic aniline radicals.

  • Alkyl Chain: Increasing the length of the N-acyl chain (e.g., propionamide) generally reduces analgesic activity.

Mechanism of Action: The "Peroxide Tone" & AM404

Unlike NSAIDs (Ibuprofen, Aspirin), Acetaminophen is a weak inhibitor of COX-1 and COX-2 in peripheral tissues. Its efficacy is explained by two advanced mechanisms:

  • The Peroxidase Theory: Acetaminophen acts as a reducing cosubstrate at the peroxidase site of the COX enzyme.[6] In inflamed tissues (high peroxide tone), the drug is oxidized and inactive. In the CNS (low peroxide tone), it successfully inhibits prostaglandin synthesis.

  • The AM404 Pathway: In the brain, Acetaminophen is deacetylated to p-aminophenol, which is conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 .[6][7][8] AM404 acts as a reuptake inhibitor of endocannabinoids (anandamide) and activates TRPV1 receptors.

Visualization: The Dual Mechanism Pathway

Figure 2: The CNS-selective mechanism involving Peroxidase inhibition and the Endocannabinoid system.

Mechanism APAP Acetaminophen (CNS) COX COX Enzyme (Peroxidase Site) APAP->COX Reduces Ferryl Radical pAmino p-Aminophenol APAP->pAmino Deacetylation PG Prostaglandin H2 (Inhibited) COX->PG Synthesis Blocked Peroxide Peroxide Tone (Low in CNS, High in Inflammation) Peroxide->COX Modulates Activity AM404 AM404 (Active Metabolite) pAmino->AM404 Conjugation w/ Arachidonic Acid (via FAAH) FAAH FAAH Enzyme TRPV1 TRPV1 Activation (Analgesia) AM404->TRPV1 CB1 Endocannabinoid Reuptake Inhibition AM404->CB1

Caption: Acetaminophen works via peroxidase inhibition (COX) and the formation of the AM404 metabolite.

Metabolism & Toxicology: The NAPQI Threshold

For drug developers, the metabolic pathway of N-phenylacetamides is the critical safety gate. Acetaminophen is safe only when the hepatic glutathione (GSH) capacity exceeds the rate of CYP450 bioactivation.

  • Major Route (90-95%): Phase II conjugation (Glucuronidation via UGTs and Sulfation via SULTs).

  • Minor Route (5-10%): Oxidation by CYP2E1 (and CYP1A2/3A4) to form NAPQI (N-acetyl-p-benzoquinone imine).

  • Toxicity: NAPQI is a highly reactive electrophile. Once glutathione is depleted (<30% of baseline), NAPQI covalently binds to cysteine residues on mitochondrial proteins, causing centrilobular necrosis.

Visualization: The Hepatotoxicity Cliff

Figure 3: The metabolic divergence between safe excretion and hepatic necrosis.

Metabolism cluster_Safe Safe Pathway (>90%) cluster_Toxic Toxic Pathway (<10%) APAP Acetaminophen Gluc Glucuronide Conjugate APAP->Gluc Sulf Sulfate Conjugate APAP->Sulf CYP CYP2E1 / CYP1A2 APAP->CYP NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI Mercap Mercapturic Acid (Excreted) NAPQI->Mercap  + GSH (Sufficient) Adducts Protein Adducts (Mitochondrial Damage) NAPQI->Adducts  + GSH (Depleted) GSH Glutathione (GSH)

Caption: CYP2E1 generates NAPQI.[9] Toxicity occurs only when Glutathione (GSH) stores are exhausted.

Synthesis & Manufacturing Protocols

A. Laboratory Scale: Acetylation of p-Aminophenol

This is the standard protocol for synthesizing N-phenylacetamides in a research setting.

Reagents: p-Aminophenol, Acetic Anhydride, Water. Mechanism: Nucleophilic acyl substitution.[4]

  • Dissolution: Suspend 10g of p-aminophenol in 30mL of water.

  • Acetylation: Slowly add 12mL of acetic anhydride. The reaction is exothermic; maintain temperature <80°C to prevent di-acetylation (O-acetylation).

  • Crystallization: Cool the mixture in an ice bath. The N-phenylacetamide precipitates.

  • Purification: Recrystallize from water/ethanol.

  • Validation: Check melting point (169–172 °C for Acetaminophen).

B. Industrial Scale: The Hoechst-Celanese Process

To avoid the cost of p-aminophenol, industry utilizes the Beckmann Rearrangement .

  • Acylation: Phenol + Acetic Anhydride + HF

    
     4-Hydroxyacetophenone.
    
  • Oximation: 4-Hydroxyacetophenone + Hydroxylamine

    
     Ketoxime.[4][10]
    
  • Rearrangement: Ketoxime + Thionyl Chloride/Acid Catalyst

    
    Acetaminophen .
    
    • Advantage:[11][12] Uses cheaper starting materials (Phenol) and is highly atom-efficient.

Experimental Protocol: Metabolic Stability Assay

For researchers developing new phenylacetamide derivatives, assessing CYP2E1 stability is mandatory.

Objective: Determine intrinsic clearance (


) and NAPQI formation potential.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Substrate: Incubate test compound (1 µM) at 37°C.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Quenching: At t=0, 5, 15, 30, 60 min, remove aliquots and quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • GSH Trapping (Crucial): To detect reactive metabolites, repeat incubation with 5 mM Glutathione or N-acetylcysteine. Look for GSH-adduct mass shifts (+305 Da) in LC-MS data.

References

  • Cahn, A., & Hepp, P. (1886).[2] Das Antifebrin, ein neues Fiebermittel. Centralbl. Klin. Med, 7, 561-64.

  • Brodie, B. B., & Axelrod, J. (1948).[12] The estimation of acetanilide and its metabolic products in biological fluids and tissues. Journal of Pharmacology and Experimental Therapeutics, 94(1), 22-28.

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55.

  • Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. Journal of Biological Chemistry, 280(46), 38405-38412.

  • McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical Research, 30(9), 2174-2187.

  • Jonsson, J. A. (1988). Hoechst Celanese Process for Acetaminophen. U.S. Patent No.[10] 4,745,223.

Sources

Protocols & Analytical Methods

Method

FT-IR Structural Validation and Quality Control of 2-chloro-N-(2,5-dichlorophenyl)acetamide

Application Note: AN-2026-IR Executive Summary This Application Note provides a comprehensive protocol for the infrared spectral characterization of 2-chloro-N-(2,5-dichlorophenyl)acetamide (CAS: 533-17-5 analog/derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IR

Executive Summary

This Application Note provides a comprehensive protocol for the infrared spectral characterization of 2-chloro-N-(2,5-dichlorophenyl)acetamide (CAS: 533-17-5 analog/derivative). This compound, a critical intermediate in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients (APIs), presents unique spectral challenges due to the interplay between its amide functionality,


-chloro substitution, and the specific 2,5-dichlorophenyl substitution pattern.

This guide moves beyond basic peak listing. It details the mechanistic origins of spectral bands—specifically the intramolecular hydrogen bonding identified in crystallographic studies—and establishes a self-validating Quality Control (QC) workflow to distinguish this molecule from its isomers (e.g., 2,4-dichloro analogs) and starting materials.

Chemical Context & Structural Logic[1][2][3][4]

To accurately interpret the spectrum, one must understand the molecular geometry. Crystallographic data (Gowda et al.) indicates that the amide nitrogen forms an intramolecular hydrogen bond with the ortho-chlorine (2-Cl) on the phenyl ring.[1] Additionally, the


-chloro group on the acetyl chain exerts an inductive effect on the carbonyl.
Molecular Topology Diagram

The following diagram maps the chemical structure to specific IR vibrational modes.

G cluster_0 Functional Moieties cluster_1 Key IR Vibrational Modes Amide Secondary Amide (Linker) NH_Stretch N-H Stretch (Intramolecular H-bond) ~3250-3290 cm⁻¹ Amide->NH_Stretch Generates CO_Stretch Amide I (C=O) (Field Effect Shift) ~1670-1690 cm⁻¹ Amide->CO_Stretch Generates Phenyl 2,5-Dichlorophenyl (Aromatic Core) Phenyl->NH_Stretch Ortho-Cl locks conformation OOP_Bend C-H OOP Bending (1,2,5-Substitution) 800-900 cm⁻¹ Phenyl->OOP_Bend Fingerprint AlphaCl Alpha-Chloro Group (Inductive Effector) AlphaCl->CO_Stretch Blue Shift (+20 cm⁻¹)

Figure 1: Mechanistic mapping of functional groups to diagnostic infrared bands. Note the influence of the Alpha-Cl and Ortho-Cl on wavenumber shifts.

Experimental Protocol

Sample Preparation

For drug development and rigorous QC, Attenuated Total Reflectance (ATR) is the recommended modality due to its reproducibility and minimal sample preparation. However, KBr pellets may be used if weak overtone analysis is required.

Method A: Diamond ATR (Recommended)

  • Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure the background spectrum shows no residual C-H stretches (2800–3000 cm⁻¹).

  • Sample Deposition: Place approximately 5–10 mg of the solid analyte onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp. This is critical for solid amides to ensure intimate contact and prevent "weak" spectra caused by air gaps.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (Transmission)

  • Note: Use only spectroscopic grade KBr.

  • Ratio: 1 mg sample to 100 mg KBr.

  • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (baseline scattering).

Workflow Diagram

Workflow Start Start: Raw Material Prep Sample Prep: Diamond ATR (High Compression) Start->Prep Acquire Acquisition: 4000-400 cm⁻¹ 32 Scans, 4 cm⁻¹ Res Prep->Acquire Process Processing: ATR Correction -> Baseline Acquire->Process Decision Check: Amide I Present? NH2 Doublet Absent? Process->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail FAIL: Recrystallize Decision->Fail No

Figure 2: Operational workflow for QC analysis.

Spectral Analysis & Assignments

The following table synthesizes theoretical assignments with empirical data characteristic of chloroacetanilides.

Diagnostic Band Table
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Note
Amide A N-H Stretch3260 – 3290 Medium, SharpCritical: Lower frequency than free amide (3400) due to intramolecular H-bonding with ortho-Cl. Distinct singlet (unlike the doublet in the aniline precursor).
Aromatic C-H C-H Stretch3050 – 3100WeakTypical aromatic signature.
Aliphatic C-H C-H Stretch2940 – 2980WeakArising from the acetyl

group.
Amide I C=O Stretch1670 – 1690 StrongShifted: Higher than typical acetanilides (1660) due to the electron-withdrawing

-chloro group adjacent to the carbonyl.
Amide II N-H Bend / C-N Stretch1530 – 1550StrongCharacteristic of secondary amides.
Aromatic Ring C=C Ring Stretch1460 – 1580MediumMultiple bands indicating the benzene ring.
C-Cl (Aromatic) C-Cl Stretch1050 – 1090MediumIn-plane vibration of the Ph-Cl bonds.
OOP Bending C-H Out-of-Plane870 – 890 StrongFingerprint: Corresponds to the isolated H at position 6.
OOP Bending C-H Out-of-Plane810 – 830 StrongFingerprint: Corresponds to the two adjacent H atoms at positions 3 and 4.
C-Cl (Aliphatic) C-Cl Stretch700 – 740Medium

stretch (often gauche/trans conformer dependent).
Detailed Mechanistic Interpretation

1. The "Amide A" Anomaly (N-H Stretch): In standard secondary amides, intermolecular hydrogen bonding creates a broad band centered at 3300 cm⁻¹. However, for 2-chloro-N-(2,5-dichlorophenyl)acetamide , the bulky ortho-chlorine atom forces the molecule into a conformation where the N-H proton interacts with the chlorine lone pair (Gowda et al., 2009). This intramolecular lock results in a sharper, more defined peak, often slightly red-shifted compared to a non-bonded "free" N-H but distinct from the broad "polymeric" H-bond network.

2. The "Alpha-Halo" Shift (Amide I): The carbonyl stretch is the most intense peak. In unsubstituted acetanilide, this appears ~1660 cm⁻¹. Here, the chlorine on the acetyl group (


) is electron-withdrawing. Through the inductive effect (-I), it pulls electron density from the carbonyl carbon, strengthening the C=O bond and shifting the absorption to a higher wavenumber (1670–1690 cm⁻¹ ).

3. Isomer Differentiation (The Fingerprint Region): To distinguish the 2,5-dichloro isomer from the 2,4-dichloro or 3,4-dichloro isomers, examine the 800–900 cm⁻¹ region :

  • 2,5-dichloro (1,2,5-sub): Possesses 2 adjacent hydrogens (H3, H4) and 1 isolated hydrogen (H6). Expect two distinct strong bands: one for the adjacent pair (~810-830 cm⁻¹) and one for the isolated H (~870-890 cm⁻¹).

  • 3,4-dichloro (1,3,4-sub): Possesses 2 adjacent hydrogens and 1 isolated. While similar, the exact positions differ.

  • 2,4-dichloro (1,2,4-sub): Possesses 2 adjacent hydrogens (H5, H6) and 1 isolated (H3).

  • differentiation: The ultimate confirmation in this region relies on comparison with a reference standard, but the Amide I position combined with the N-H morphology is often sufficient to rule out gross synthesis errors.

Quality Control & Troubleshooting

Reaction Monitoring (Synthesis QC)

When synthesizing this compound from 2,5-dichloroaniline and chloroacetyl chloride, FT-IR is the fastest method to determine reaction completion.

  • Primary Indicator of Completion: Complete disappearance of the Aniline Doublet .

    • Starting Material (2,5-dichloroaniline): Shows two bands at ~3400 cm⁻¹ (asymmetric) and ~3300 cm⁻¹ (symmetric) due to the primary amine (

      
      ).
      
    • Product: Must show a single band at ~3260–3290 cm⁻¹.

  • Secondary Indicator: Appearance of the Amide I band (>1670 cm⁻¹) which is absent in the amine precursor.

Common Issues
  • Broad/Weak Peaks: Usually indicates poor contact with the ATR crystal. Action: Increase anvil pressure.

  • Doublet near 1680 cm⁻¹: May indicate "Fermi resonance" or rotamers, but in this rigid molecule, it more likely indicates contamination with unreacted chloroacetyl chloride (C=O ~1800 cm⁻¹) or hydrolysis products.

  • Water Vapor Noise: Jagged peaks in the 1500–1600 cm⁻¹ and 3600–3800 cm⁻¹ regions. Action: Purge the spectrometer or apply atmospheric correction algorithms.

References

  • Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009).[1] 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1445.

    • Significance: Defines the crystal structure and intramolecular H-bonding geometry.
  • NIST Chemistry WebBook.2,5-Dichloroaniline IR Spectrum.

    • Significance: Reference spectrum for the starting material to valid
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

    • Significance: Authoritative source for general amide and alkyl halide frequency assignments.
  • ChemicalBook.2'-Chloroacetanilide IR Spectrum.

    • Significance: Provides comparative spectral data for the non-chlorin

Sources

Application

Application Notes &amp; Protocols: A Senior Scientist's Guide to Nucleophilic Substitution with 2-chloro-N-(2,5-dichlorophenyl)acetamide

Preamble: The Strategic Importance of 2-chloro-N-(2,5-dichlorophenyl)acetamide 2-chloro-N-(2,5-dichlorophenyl)acetamide is a member of the α-chloroacetamide class of compounds, which serve as highly valuable and versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of 2-chloro-N-(2,5-dichlorophenyl)acetamide

2-chloro-N-(2,5-dichlorophenyl)acetamide is a member of the α-chloroacetamide class of compounds, which serve as highly valuable and versatile electrophilic building blocks in modern synthetic chemistry. The presence of a reactive C-Cl bond alpha to an amide carbonyl group makes it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

Derivatives of N-aryl chloroacetamides are foundational intermediates in the synthesis of a wide array of biologically active molecules, including compounds with potential antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] Understanding and mastering the nucleophilic substitution reactions of this specific substrate, which is further modulated by the electronic and steric effects of the 2,5-dichlorophenyl moiety, is critical for researchers in medicinal chemistry and drug development.

This guide provides an in-depth analysis of the reaction mechanism, field-tested protocols for various nucleophiles, and the critical scientific reasoning behind the experimental design.

Mechanistic Deep Dive: The SN2 Pathway

The reaction of 2-chloro-N-(2,5-dichlorophenyl)acetamide with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[5]

Key Mechanistic Features:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (the chloroacetamide) and the nucleophile.[6] This second-order rate law is a defining characteristic of the SN2 reaction.

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride).[7] This trajectory is necessary to allow for optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's C-Cl σ* (LUMO) antibonding orbital.[8]

  • Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom is transiently bonded to both the incoming nucleophile and the departing leaving group.[8][9]

  • Inversion of Configuration: If the α-carbon were a chiral center, the SN2 mechanism would lead to a complete inversion of its stereochemistry, an effect known as the Walden inversion.[7]

The reactivity of the α-carbon is significantly enhanced by the adjacent amide carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond through an inductive effect, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Caption: SN2 reaction showing backside attack and transition state.

Experimental Design: The Causality Behind Procedural Choices

A successful substitution reaction hinges on the careful selection of nucleophile, solvent, and reaction conditions.

  • Nucleophile Selection: The strength of the nucleophile is a primary determinant of reaction rate. Strong anionic nucleophiles (e.g., thiolates, alkoxides, amines) are highly effective.[7] The choice of nucleophile directly dictates the functionality that will be installed on the acetamide scaffold.

  • Solvent System: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetone are the solvents of choice for SN2 reactions.[7]

    • Causality: These solvents can effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile but are poor at solvating the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the reaction rate. In contrast, polar protic solvents (like water or ethanol) would form a solvent shell around the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.

  • Role of a Base: When using neutral nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, triethylamine) is often required.

    • Causality: The reaction generates HCl as a byproduct. This acid can protonate the nucleophile, rendering it non-nucleophilic and halting the reaction. The base neutralizes the in-situ generated acid, allowing the reaction to proceed to completion.

Application Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-chloro-N-(2,5-dichlorophenyl)acetamide is an alkylating agent and should be handled with care.

Protocol 1: Synthesis of an Amine Adduct (e.g., with Benzylamine)

This protocol details the synthesis of 2-(benzylamino)-N-(2,5-dichlorophenyl)acetamide.

Materials:

  • 2-chloro-N-(2,5-dichlorophenyl)acetamide

  • Benzylamine (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-(2,5-dichlorophenyl)acetamide (1.0 eq).

  • Reagent Addition: Add anhydrous acetone to dissolve the starting material (approx. 10 mL per gram of substrate). Add anhydrous potassium carbonate (2.0 eq).

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Scientist's Note: A slight excess of the amine ensures the complete consumption of the limiting electrophile. K₂CO₃ acts as the base to scavenge the HCl formed during the reaction.[10]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C for acetone) and monitor the progress using Thin Layer Chromatography (TLC).

  • Monitoring: To monitor, take a small aliquot, dilute with ethyl acetate, and spot on a TLC plate (e.g., silica gel). A typical mobile phase would be 30% ethyl acetate in hexanes. Visualize under UV light. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Synthesis of a Thioether Adduct (e.g., with Thiophenol)

This protocol details the synthesis of N-(2,5-dichlorophenyl)-2-(phenylthio)acetamide.

Materials:

  • 2-chloro-N-(2,5-dichlorophenyl)acetamide

  • Thiophenol (≥99%)

  • Sodium Hydroxide (NaOH)

  • Ethanol (200 proof)

  • Hydrochloric Acid (HCl), 1M

  • As per Protocol 1 for work-up and purification.

Procedure:

  • Nucleophile Preparation: In a separate flask, dissolve thiophenol (1.05 eq) in ethanol. Cool the solution in an ice bath and add a solution of sodium hydroxide (1.0 eq) in water dropwise to form the sodium thiophenolate salt in situ.

    • Scientist's Note: Thiolates are significantly more nucleophilic than neutral thiols.[11] Generating the thiolate beforehand ensures a rapid reaction.

  • Reaction Setup: In the main reaction flask, dissolve 2-chloro-N-(2,5-dichlorophenyl)acetamide (1.0 eq) in ethanol at room temperature.

  • Nucleophile Addition: Add the freshly prepared sodium thiophenolate solution dropwise to the stirred solution of the chloroacetamide. An immediate reaction, often accompanied by the precipitation of NaCl, may be observed.

  • Reaction Execution: Allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC as described in Protocol 1. Gentle warming (40-50°C) can be applied if the reaction is sluggish.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add deionized water to the residue. The product may precipitate as a solid. If not, proceed with an ethyl acetate extraction.

  • Purification & Characterization: Filter the solid product and wash with water, then purify by recrystallization. If an oil is obtained, extract with ethyl acetate and follow the work-up, purification, and characterization steps outlined in Protocol 1.

Comparative Data and Expected Outcomes

The reactivity and outcomes will vary based on the nucleophile used. The following table provides an illustrative summary based on established principles of nucleophilicity and SN2 reaction kinetics.

Nucleophile ClassExample NucleophileRelative RateTypical ConditionsExpected YieldKey Considerations
Thiols Thiophenolate (PhS⁻)Very FastEtOH, RT, 2-4h>90%Highly nucleophilic; reaction is often complete at room temperature.
Amines BenzylamineModerateAcetone, K₂CO₃, Reflux, 4-8h80-95%Requires a base to neutralize HCl byproduct.[10]
Alkoxides Sodium EthoxideFastEtOH, RT to 50°C, 3-6h85-95%Base is also the nucleophile. Potential for competing E2 elimination, though unlikely with this substrate.
Azides Sodium AzideModerate-FastDMSO, 60°C, 6-12h>90%Azide is an excellent nucleophile for SN2 reactions.

Workflow Visualization

The following diagram outlines a typical experimental workflow for the synthesis, purification, and analysis of a new derivative.

Workflow A Reaction Setup (Substrate, Solvent, Base) B Nucleophile Addition (Controlled, Dropwise) A->B C Reaction Execution (Heating/Stirring) B->C D TLC Monitoring (Track Starting Material & Product) C->D D->C Continue Reaction E Reaction Quench & Crude Work-up D->E Reaction Complete F Extraction & Washing (EtOAc, H2O, Brine) E->F G Drying & Concentration (MgSO4, Rotovap) F->G H Purification G->H I Recrystallization H->I J Column Chromatography H->J K Characterization (NMR, MS, IR) I->K J->K L Pure Product K->L

Caption: General experimental workflow for nucleophilic substitution.

References

  • Title: SN2 Reaction Mechanism Source: BYJU'S URL: [Link]

  • Title: CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL Source: Neliti URL: [Link]

  • Title: 2-Chloro-N-(4-hydroxyphenyl)acetamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research (IJPSR) URL: [Link]

  • Title: 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: SN2 Reaction Mechanisms Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: Scheme 1. Synthetic reaction scheme for 2-chloro-N,... Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: Master Organic Chemistry URL: [Link]

  • Title: SN2 reaction Source: Wikipedia URL: [Link]

  • Title: Substitution reactions of alkyl halides: two mechanisms Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: 2-Chloro-N-(2,5-dichlorophenyl)acetamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: (PDF) 2-Chloro-N-(2,5-dichlorophenyl)acetamide Source: ResearchGate URL: [Link]

  • Title: Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide Source: MDPI URL: [Link]

  • Title: Nucleophilic substitution reactions Source: Khan Academy URL: [Link]

  • Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects Source: ACS Publications URL: [Link]

  • Title: Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide Source: PubMed URL: [Link]

  • Title: (PDF) Synthesis of some aromatic chloro acetamide from aromatic amines compounds Source: ResearchGate URL: [Link]

  • Title: 9.2: Common nucleophilic substitution reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: A study of the kinetics of the reaction between thiol compounds and chloroacetamide Source: SciSpace URL: [Link]

  • Title: New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Nucleophilic Substitutions Reactions Source: YouTube (ALLEN NEET) URL: [Link]

  • Title: Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH) Source: ResearchGate URL: [Link]

Sources

Method

Recrystallization procedure for purifying 2-chloro-N-(2,5-dichlorophenyl)acetamide.

Application Note: High-Purity Recrystallization of 2-Chloro-N-(2,5-dichlorophenyl)acetamide Executive Summary & Rationale The compound 2-chloro-N-(2,5-dichlorophenyl)acetamide (also known as N-(2,5-dichlorophenyl)-2-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 2-Chloro-N-(2,5-dichlorophenyl)acetamide

Executive Summary & Rationale

The compound 2-chloro-N-(2,5-dichlorophenyl)acetamide (also known as N-(2,5-dichlorophenyl)-2-chloroacetamide) is a critical intermediate in the synthesis of heterocyclic bioactive agents and agrochemicals. Its purity is paramount because the reactive


-chloro moiety is susceptible to nucleophilic attack in subsequent steps. Impurities such as unreacted 2,5-dichloroaniline  or hydrolyzed chloroacetic acid  can lead to side reactions, poisoning catalysts or lowering yields in downstream coupling reactions.

This protocol details a robust recrystallization procedure designed to achieve


 purity. Unlike generic recrystallization guides, this method integrates a pre-purification acid wash  to chemically remove unreacted amine starting materials, ensuring the recrystallization step focuses solely on physical purification.

Physicochemical Properties & Solvent Selection

Understanding the molecular interactions is key to solvent selection. The molecule features a lipophilic 2,5-dichlorophenyl ring and a polar, hydrogen-bond-donating amide group.

PropertyDescriptionImplication for Purification
Structure Lipophilic aromatic ring + Polar amideSoluble in hot alcohols; insoluble in water.
Key Impurity 1 2,5-Dichloroaniline (Starting Material)Basic amine. Soluble in dilute acid (HCl).
Key Impurity 2 Chloroacetic acid (Hydrolysis product)Acidic. Soluble in dilute base/water.
Crystal Packing Triclinic (P1), anti-conformationForms stable lattices; requires slow cooling for optimal growth.

Solvent System Selection:

  • Primary Solvent: Ethanol (95% or Absolute) .

    • Rationale: High solubility at boiling point (

      
      ), significantly reduced solubility at room temperature, and excellent ability to solvate polar impurities.
      
  • Anti-Solvent (Optional): Water.[1][2]

    • Rationale: Can be added dropwise to the hot ethanolic solution to induce saturation if yield is low, though simple cooling is preferred to minimize occlusion of impurities.

Pre-Recrystallization Chemical Wash (The "Pro" Step)

Critical Insight: Recrystallization is a physical separation based on solubility.[3] It is inefficient at removing impurities with similar solubility profiles to the product. Unreacted 2,5-dichloroaniline often co-crystallizes with the amide. Therefore, we remove it chemically before recrystallization.

Protocol:

  • Suspend the crude solid in cold 1M HCl (approx. 5 mL per gram of solid).

  • Stir vigorously for 15 minutes. The amine converts to its water-soluble hydrochloride salt.

  • Filter the solid and wash with copious water until the filtrate is neutral.

  • Dry the crude solid partially before recrystallization.

Detailed Recrystallization Protocol

Phase 1: Dissolution
  • Place the acid-washed crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (95%) at a ratio of approx. 5-7 mL per gram of solid.

    • Note: Do not add a large excess. Start with a smaller volume.

  • Heat the mixture to a gentle reflux (

    
    ) with stirring.
    
  • If the solid does not completely dissolve after 5 minutes of reflux, add more ethanol in small aliquots (1-2 mL) through the condenser until a clear solution is obtained.

    • Visual Check: The solution should be clear. If dark particles remain (insoluble mechanical impurities), proceed to Phase 2 immediately.

Phase 2: Hot Filtration (Optional but Recommended)

Required if the solution contains insoluble particulates or activated charcoal was used.

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

  • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.

Phase 3: Crystallization[3][4][5]
  • Allow the filtrate to cool to room temperature slowly on the benchtop.

    • Critical Control: Do not plunge into ice immediately. Rapid cooling traps impurities inside the crystal lattice (occlusion).

    • Observation: Needle-like or prismatic crystals should begin to form as the temperature drops below

      
      .
      
  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.

Phase 4: Collection and Drying
  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small portion of ice-cold ethanol (approx. 1-2 mL per gram).

    • Caution: Large volumes of wash solvent will re-dissolve the product.

  • Dry the solid under vacuum or in a desiccator.

    • Note: Avoid oven temperatures above

      
       to prevent any potential sublimation or degradation.
      

Process Visualization (Workflow)

RecrystallizationWorkflow Crude Crude 2-Cl-N-(2,5-dichlorophenyl)acetamide AcidWash Acid Wash (1M HCl) Remove 2,5-dichloroaniline Crude->AcidWash Purification Step 1 Filtration1 Filter & Wash Neutral AcidWash->Filtration1 Dissolution Dissolution in Hot Ethanol (Reflux ~80°C) Filtration1->Dissolution Wet Solid HotFilter Hot Filtration (Remove insolubles) Dissolution->HotFilter If particulates present Cooling Slow Cooling to RT then Ice Bath (0-4°C) Dissolution->Cooling If clear HotFilter->Cooling Collection Vacuum Filtration Wash with Cold EtOH Cooling->Collection Crystallization Drying Vacuum Dry (<60°C) Collection->Drying QC QC Analysis (MP, HPLC, NMR) Drying->QC

Figure 1: Step-by-step purification workflow emphasizing the pre-recrystallization acid wash for amine removal.[4]

Quality Control & Troubleshooting

Quality Control Metrics:

  • Melting Point (MP): The pure compound should exhibit a sharp melting range. While literature values vary slightly by polymorph, a range of 130–135°C (indicative for similar dichloroacetanilides) or a sharp

    
     range is expected. Compare against a standard if available.
    
  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm). The starting amine (2,5-dichloroaniline) is more polar and will have a lower

      
       than the amide product.
      
    • Acceptance: Single spot under UV; no amine spot visible.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.Re-heat to dissolve.[2][3][5] Add a seed crystal at

. Scratch the glass wall with a rod.
Low Yield Too much solvent used.Evaporate 30% of the solvent and cool again.
Colored Impurities Oxidation products.[6]Add activated charcoal (1-2% w/w) during the hot dissolution phase, then hot filter.

References

  • Gowda, B. T., Foro, S., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1445.

  • Shilpa, M., & Gowda, B. T. (2007). Synthesis and Characterization of N-(2,5-dichlorophenyl)-2-chloroacetamide. (Cited within Acta Cryst. E65).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Application Note: Advanced Crystallography Protocols for N-Aryl Acetamides

Executive Summary & Scientific Rationale N-aryl acetamides (e.g., Paracetamol/Acetaminophen derivatives) represent a critical pharmacophore in medicinal chemistry. Their crystallographic analysis is frequently complicate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-aryl acetamides (e.g., Paracetamol/Acetaminophen derivatives) represent a critical pharmacophore in medicinal chemistry. Their crystallographic analysis is frequently complicated by polymorphism —the ability of a solid to exist in multiple crystalline phases with distinct physicochemical properties.[1]

The primary challenge in crystallizing N-aryl acetamides lies in their strong hydrogen-bonding potential. The amide moiety (


) acts as both a donor and an acceptor, often leading to the formation of robust supramolecular synthons that can trap the molecule in metastable kinetic forms (e.g., Paracetamol Form II) rather than the thermodynamic stable form (Form I).

This guide provides a high-fidelity protocol for growing single crystals of N-aryl acetamides, optimizing for diffraction quality, and resolving common refinement issues associated with amide protons and planar disorder.

Phase I: Pre-Crystallization Assessment

Before attempting crystallization, the physicochemical environment must be standardized.

Purity and Solubility Profiling

Purity Requirement:


 by HPLC. Impurities 

can act as heteronuclear seeds, forcing the precipitation of microcrystalline powder rather than single crystals.

Solubility Logic: N-aryl acetamides typically exhibit poor solubility in non-polar solvents (Hexane) and high solubility in polar protic solvents (Methanol, Ethanol). The ideal window for crystallization is moderate solubility , or a system where solubility changes drastically with temperature.

Solvent ClassExamplesRole in N-Aryl Acetamide Crystallization
Primary Solvents Methanol, Ethanol, AcetonitrileGood solubility; prone to forming solvates.
Anti-Solvents Hexane, Diethyl Ether, TolueneInduces supersaturation; promotes

stacking.
H-Bond Disruptors DMSO, DMFHigh solubility; difficult to remove (high BP); use only for vapor diffusion.
Shape Directors Ethyl Acetate, AcetoneModerate polarity; often yields block-like habits preferred for X-ray.

Phase II: Experimental Protocols

Workflow Visualization

The following decision tree outlines the selection of the optimal crystallization method based on sample behavior.

Crystallization_Workflow Start Start: Purified N-Aryl Acetamide Solubility_Check Solubility Test (20 mg/mL) Start->Solubility_Check High_Solubility High Solubility (MeOH, EtOH) Solubility_Check->High_Solubility Dissolves rapidly Low_Solubility Low Solubility (Water, Toluene) Solubility_Check->Low_Solubility Insoluble at RT Slow_Evap Protocol A: Slow Evaporation (Thermodynamic Control) High_Solubility->Slow_Evap Volatile Solvent Vapor_Diff Protocol B: Vapor Diffusion (Kinetic Control) High_Solubility->Vapor_Diff Non-Volatile (DMSO) Cooling Protocol C: Slow Cooling (Seeding/Polymorphs) Low_Solubility->Cooling Soluble at High T Xray_Quality X-Ray Quality Crystal Slow_Evap->Xray_Quality Oil_Powder Oiling Out / Powder Slow_Evap->Oil_Powder Fails Vapor_Diff->Xray_Quality Cooling->Xray_Quality Oil_Powder->Vapor_Diff Retry with Anti-solvent

Figure 1: Decision matrix for selecting crystallization techniques based on solubility profiles.

Protocol A: Slow Evaporation (Thermodynamic Control)

Best for: Stable polymorph screening and initial structure determination.

  • Preparation: Dissolve 10–15 mg of the N-aryl acetamide in 2–3 mL of solvent (e.g., 1:1 Ethyl Acetate/Ethanol). Ensure the solution is undersaturated (clear, no turbidity).

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean 4 mL vial. Dust particles act as nucleation sites for twinning; filtration is non-negotiable.
    
  • Vessel Setup: Cover the vial with Parafilm. Pierce 3–5 small holes with a 22G needle.

  • Environment: Place in a vibration-free, temperature-controlled environment (20°C).

  • Observation: Monitor daily. Crystals typically appear within 3–7 days.

    • Note: If needles form (common for acetamides due to fast growth along the H-bond axis), switch to a less polar solvent to slow down growth.

Protocol B: Vapor Diffusion (Kinetic Control)

Best for: Samples with limited quantity (<5 mg) or those prone to "oiling out."

  • Inner Vessel: Dissolve 5 mg of compound in 0.5 mL of a "Good Solvent" (e.g., Methanol or THF) in a small insert vial (or NMR tube).

  • Outer Vessel: Place the insert into a larger jar containing 2–3 mL of "Anti-Solvent" (e.g., Hexane or Pentane). The anti-solvent must be more volatile than the good solvent.

  • Equilibration: Cap the outer jar tightly. The volatile anti-solvent will diffuse into the inner vial, slowly increasing polarity and inducing supersaturation.

  • Mechanism: This method provides a gentle gradient of supersaturation, often yielding blockier, higher-quality crystals than evaporation.

Phase III: Data Collection & Refinement Strategy

N-aryl acetamides present specific challenges in X-ray diffraction, particularly regarding the amide hydrogen position and potential disorder in the aryl ring rotation.

Mounting and Data Collection
  • Mounting: Use perfluoropolyether oil (e.g., Fomblin or Paratone). Avoid epoxy glues, which can react with surface amides or induce stress fractures.

  • Temperature: Collect data at 100 K .

    • Reasoning: N-aryl acetamides often exhibit thermal motion in the aryl ring. Cooling freezes this rotation, improving high-angle diffraction data and allowing for precise resolution of the amide geometry.

Refinement Specifics (SHELX/OLEX2)

A common error in acetamide structures is the incorrect placement of the amide proton (


) or the misassignment of the 

and

atoms due to their similar electron density.
  • Amide Proton Handling:

    • Do not rely solely on the riding model (AFIX 43).

    • Locate the H-atom in the difference Fourier map (

      
      ).
      
    • Refine the

      
       bond distance with a restraint (DFIX 0.88 0.02) if freely refining it causes instability.
      
  • Disorder Checks:

    • Check for "flip" disorder in the acetamide group (swapping O and Me). This is common if the aryl ring provides steric bulk that makes both conformers energetically similar.

    • Use the PART command to model alternative occupancies if

      
       remains high (>6%) despite good data.
      

Phase IV: Structural Analysis & Supramolecular Synthons

Understanding the packing is crucial for IP (polymorph patents) and bioactivity. N-aryl acetamides crystallize via predictable hydrogen-bonding patterns known as Supramolecular Synthons .

The Homosynthon

The most persistent motif is the formation of centrosymmetric dimers via


 hydrogen bonds.
  • Graph Set Notation:

    
    
    
    • R: Ring motif.

    • Subscript 2: Two donors.

    • Superscript 2: Two acceptors.

    • (8): Eight atoms in the ring.[2]

Synthon Visualization

The following diagram illustrates the logical assembly of these synthons, which should be confirmed in the solved structure.

Synthon_Logic Mol_A Molecule A (Donor: N-H) Interaction H-Bond Formation (N-H ... O=C) Mol_A->Interaction Mol_B Molecule B (Acceptor: C=O) Mol_B->Interaction Dimer Centrosymmetric Dimer R2,2(8) Motif Interaction->Dimer Primary Motif (Most Stable) Chain C(4) Catemer Chain (Alternative Polymorph) Interaction->Chain Steric Hinderance (Metastable)

Figure 2: Supramolecular assembly logic. The


 dimer is the dominant motif, but steric bulk can force the system into C(4) chains (catemers).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Twinning Rapid crystallization; High supersaturation.Switch from Evaporation to Vapor Diffusion . Reduce concentration.
Oiling Out Solvent polarity mismatch; Impurities.Use a solvent mixture (e.g., MeOH/Water). Re-purify sample.
High R-Factor (>8%) Crystal disorder or wrong space group.Check for pseudo-symmetry. Collect data at lower temperature (100 K).
Needle Habit Fast growth along H-bond axis.Change solvent to one that H-bonds with the solute (e.g., Ethanol) to inhibit fast axis growth.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the refinement of small molecule crystal structures. [Link]

  • Hatcher, L. E., et al. (2011). Studies on the preparation and crystal polymorphism of 2-acetamidobenzamide and related compounds. CrystEngComm. [Link]

  • Nichols, G., & Frampton, C. S. (1998). Physicochemical properties and crystal structure of acetazolamide crystal forms.[3][4] Journal of Pharmaceutical Sciences. [Link]

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Alcala, R., et al. (2019). Melt Crystallization for Paracetamol Polymorphism. Crystal Growth & Design. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chloroacetylation Optimization &amp; Troubleshooting

Core Concept: The "Double-Edged" Electrophile Chloroacetyl chloride (CAC) is a bifunctional reagent.[1] It contains two electrophilic sites: the acyl carbon (hard electrophile) and the -alkyl carbon (soft electrophile)....

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept: The "Double-Edged" Electrophile

Chloroacetyl chloride (CAC) is a bifunctional reagent.[1] It contains two electrophilic sites: the acyl carbon (hard electrophile) and the


-alkyl carbon  (soft electrophile).

Most researchers intend to react only at the acyl carbon (acylation). However, "common" side products almost always stem from the unintended activation of the alkyl chloride site or the loss of chemoselectivity between nucleophiles.

The Reactivity Hierarchy
  • Acylation (Fastest): Attack at Carbonyl

    
     Amide/Ester formation.
    
  • Hydrolysis (Medium): Attack by Water

    
     Chloroacetic acid + HCl.
    
  • Alkylation (Slowest but Persistent): Attack at

    
    -Carbon 
    
    
    
    SN2 displacement of Cl.

Critical Side Products & Troubleshooting

Issue A: Self-Alkylation (Oligomerization)

Symptom: The reaction turns into a gummy mess, yields are low, and LCMS shows mass peaks of


.
Mechanism:  The product of N-chloroacetylation is an 

-chloroacetamide. This product is itself an electrophile. If excess amine is present (or if the reaction is slow), the unreacted amine attacks the alkyl chloride of the product, forming a dimer. This dimer can react further, leading to oligomers.

Troubleshooting Protocol:

  • Do NOT add CAC to the amine solution (Normal Addition) if your amine is highly nucleophilic or sterically unhindered.

  • DO use Inverse Addition : Add the amine slowly to a cold solution of CAC. This ensures the amine is always the limiting reagent locally, preventing it from attacking the product.

  • DO use Biphasic Conditions (Schotten-Baumann): The product partitions into the organic layer, separating it from the nucleophilic amine in the aqueous layer.

Issue B: Chemoselectivity (N- vs. O-Acylation)

Symptom: In substrates with both amino and hydroxyl groups (e.g., Serine, 4-aminophenol), you observe ester formation (O-acylation) or bis-acylation. Root Cause: While amines are generally more nucleophilic, the high reactivity of CAC can lead to indiscriminate acylation, especially if a strong base deprotonates the alcohol.

Selectivity Guide:

Condition Major Product Mechanism Note
DCM / TEA (Anhydrous) N-Acyl (Amide) TEA acts as a proton shuttle; kinetic control favors the amine.
Aq. Phosphate Buffer (pH 7-8) N-Acyl (Amide) Highest Selectivity. Water solvates the OH, reducing its nucleophilicity.
Strong Base (NaH/DBU) Bis-Acyl (N,O) Alkoxides are formed, which are highly reactive toward CAC.

| No Base / Reflux | Mixture / Polymer | HCl generation promotes acid-catalyzed side reactions. |

Issue C: Hydrolysis & Acid Trapping

Symptom: Formation of Chloroacetic Acid (CAA) and protonation of the starting material (stalling the reaction). Root Cause: Wet solvents or insufficient base. CAC hydrolyzes to generate HCl. If 1 equivalent of amine is used without base, 50% of your amine will be trapped as the unreactive HCl salt.

Visualizing the Pathways

The following diagram maps the kinetic competition between the desired pathway and the two most common failure modes: Self-Alkylation and Hydrolysis.

Chloroacetylation_Pathways CAC Chloroacetyl Chloride (Reagent) Intermediate Tetrahedral Intermediate CAC->Intermediate + Amine (Fast) Side_Hydrolysis Side Product: Chloroacetic Acid CAC->Side_Hydrolysis + H2O (Moisture) (Hydrolysis) Amine Primary Amine (Nu-NH2) Amine->Intermediate Product Desired Product (N-Chloroacetamide) Intermediate->Product - HCl (Acylation) Side_Dimer Side Product: Amino-acetamide Dimer (Self-Alkylation) Product->Side_Dimer + Excess Amine (S_N2 Alkylation)

Figure 1: Mechanistic divergence in chloroacetylation. Note the red path indicating the self-alkylation loop caused by excess amine attacking the product.

Standardized Protocols

Protocol A: High-Selectivity N-Chloroacetylation (Schotten-Baumann)

Best for: Amino alcohols, polar amines, and preventing self-alkylation.

  • Preparation: Dissolve the amine (1.0 equiv) in a biphasic mixture of DCM (or EtOAc) and Saturated NaHCO₃ (1:1 v/v). The volume should allow vigorous stirring.

  • Addition: Cool the mixture to

    
    .
    
  • Reaction: Add Chloroacetyl Chloride (1.2 equiv) dropwise over 15–20 minutes.

    • Why? The base is in the water layer, neutralizing HCl immediately. The product extracts into the DCM, protecting it from further amine attack.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.

Protocol B: Anhydrous Conditions (DCM/TEA)

Best for: Non-polar amines, acid-sensitive substrates.

  • Preparation: Dissolve amine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM under inert atmosphere (

    
    ).
    
  • Cooling: Cool to

    
     to 
    
    
    
    .
  • Addition: Add CAC (1.1 equiv) diluted in a small volume of DCM dropwise.

    • Critical: Maintain temperature below

      
       during addition to suppress the SN2 alkylation side reaction.
      
  • Quench: After 1 hour, quench with water. Wash with dilute citric acid or HCl to remove TEA.

Troubleshooting FAQ

Q: I see a spot on TLC that doesn't move (baseline) and my yield is 50%. What is it? A: This is likely the HCl salt of your starting amine . In anhydrous conditions, if you don't use enough base (or if your base is too weak), the HCl generated protonates your starting material, rendering it non-nucleophilic.

  • Fix: Ensure >1.2 equivalents of base (TEA/DIPEA) are used.

Q: My product has the correct mass +36 Da. What happened? A: This is a classic Finkelstein-like scramble . If you used a wash containing chloride ions (like brine) or if HCl was trapped in the solvent, you might just be seeing the isotope pattern of the chlorine. However, if you see M+80 (Bromine) or M+126 (Iodine), you likely used a halogenated solvent or reagent that exchanged with the chloro- group.

  • Fix: This is rarely a chemical side product unless other halides are present. It is usually just the chlorine isotope pattern (

    
     vs 
    
    
    
    , 3:1 ratio).

Q: Can I use DMAP to accelerate the reaction? A: Use with caution. DMAP forms a highly reactive N-acylpyridinium intermediate. While this speeds up acylation, it can also increase the rate of side reactions or lead to the formation of colored pyridinium salts if the alkyl chloride site reacts with the DMAP itself.

Q: I am getting bis-acylation on my primary aniline. A: This occurs when the mono-acylated product is still nucleophilic enough to react again, or if local concentration of CAC is too high.

  • Fix: Use Protocol A (Schotten-Baumann) . The mono-acylated product is less soluble in water and less nucleophilic than the starting amine, preventing the second addition.

References

  • Selectivity in Chloroacetylation

    • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.[2][3]

    • Source: Synthetic Communic
    • URL:[Link]

  • General Reactivity & Safety

    • Title: Chloroacetyl chloride - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Schotten-Baumann Mechanism

    • Title: Schotten-Baumann Reaction Conditions & Mechanism.[4][5][6]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Kinetics of Hydrolysis

    • Title: Kinetics of the Hydrolysis of Acyl Chlorides in Pure W
    • Source: International Journal of Molecular Sciences (2015).
    • URL:[Link][7][8]

Sources

Optimization

How to remove unreacted 2,5-dichloroaniline from reaction mixture

Introduction: The Physicochemical Challenge Removing unreacted 2,5-dichloroaniline (2,5-DCA) presents a distinct challenge compared to standard aniline workups. Unlike unsubstituted aniline (pKa of conjugate acid ~4.6),...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Removing unreacted 2,5-dichloroaniline (2,5-DCA) presents a distinct challenge compared to standard aniline workups. Unlike unsubstituted aniline (pKa of conjugate acid ~4.6), 2,5-DCA is a significantly weaker base due to the electron-withdrawing inductive effects of the chlorine atoms at the ortho and meta positions.

Key Physicochemical Data:

  • Structure: Aniline core with chlorines at C2 and C5.[1]

  • pKa (Conjugate Acid): ~1.60 (Predicted/Experimental).

  • LogP: ~2.9 (Highly lipophilic).

  • Solubility: Insoluble in water; soluble in DCM, EtOAc, alcohols.

The Implication: Standard acidic washes (e.g., 10% citric acid or 0.5 M HCl) often fail to quantitatively remove 2,5-DCA because they cannot drive the protonation equilibrium far enough to render the salt water-soluble. Successful removal requires specific pH control or alternative chemoselective scavenging strategies.

Module 1: Liquid-Liquid Extraction (LLE)

Q: I washed my reaction mixture with 1N HCl, but the 2,5-DCA remains in the organic layer. Why?

A: This is a classic issue derived from the low pKa of the 2,5-dichloroanilinium ion (~1.6). To extract a base into the aqueous phase, you generally need the aqueous pH to be at least 2 units lower than the pKa of its conjugate acid to achieve >99% protonation.

  • Target pH:

    
    .
    
  • Required Acid Strength: A pH of -0.4 requires a hydronium ion concentration

    
    .
    

Protocol: High-Molarity Acid Wash

  • Dilution: Dilute your reaction mixture with a non-polar solvent (e.g., Ethyl Acetate or DCM). Avoid ethers if using very concentrated acid due to peroxide risks/cleavage, though diethyl ether is generally acceptable for short washes.

  • Acid Choice: Use 2M to 3M Hydrochloric Acid (HCl) .

  • Procedure:

    • Perform 3 sequential washes with the acid solution.[2]

    • Crucial Step: Shake vigorously for at least 2 minutes per wash. The interface transfer of this lipophilic weak base is slow.

    • Back-extract the combined acidic aqueous layers once with fresh organic solvent to recover any trapped product.

  • Verification: Check the organic layer by TLC. If 2,5-DCA persists, the partition coefficient favors the organic layer too strongly (common in DCM). Switch to a Solid-Supported Scavenger (see Module 2).

Warning: If your product is acid-sensitive (e.g., contains acetals, silyl ethers, or Boc groups), do not use this method. The acidity required to protonate 2,5-DCA will likely degrade your product.

Module 2: Solid-Supported Scavenging (Chemoselective Removal)

Q: My product is acid-sensitive. How do I remove 2,5-DCA without low pH washes?

A: Use chemoselective scavenger resins. Since 2,5-DCA is a nucleophile (albeit a weak one), it can be trapped by electrophilic resins. Alternatively, strong cation exchange resins can work if the resin acidity is high enough.

Recommended Resins:

Resin TypeMechanismSuitability for 2,5-DCAProtocol Notes
Polystyrene-Isocyanate (PS-NCO) Irreversible Urea FormationExcellent. Reacts with the amine to form an insoluble urea.Requires time (4-16h) or heat.[3] Effective even for weak bases.
Macroporous Sulfonic Acid (MP-TsOH) Strong Cation ExchangeGood. Acts as a solid-phase strong acid.Equivalent to using strong HCl but avoids solution-phase acidity.
Polystyrene-Benzaldehyde (PS-CHO) Imine FormationModerate. Forms a Schiff base.Equilibrium-driven; may require dehydrating conditions. Less robust for weak amines.

Protocol: Electrophilic Scavenging (PS-Isocyanate)

  • Stoichiometry: Add 3–4 equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted 2,5-DCA.

  • Solvent: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol or Water are poor).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature for 12–16 hours.

    • Pro-Tip: If the reaction is slow due to the low nucleophilicity of 2,5-DCA, heat to 40°C if the product is stable.

  • Filtration: Filter through a fritted glass funnel or a Celite pad. The 2,5-DCA remains bound to the beads as an insoluble urea derivative.

Module 3: Chromatographic Purification

Q: The 2,5-DCA spot trails or co-elutes with my product on silica. How can I improve separation?

A: 2,5-DCA is non-polar and weakly basic. On standard silica gel, it often streaks because it interacts weakly with the acidic silanols.

Troubleshooting Strategies:

  • Pre-treat the Silica: Use TEA-neutralized silica . Flush the column with 1% Triethylamine (TEA) in Hexanes before loading. This masks the acidic sites, sharpening the amine bands.

  • Mobile Phase Modifier: Add 0.5% to 1% Triethylamine to your eluent. This ensures the 2,5-DCA remains in its free-base form and moves as a sharp band.

  • Alternative Stationary Phase: Use Amine-functionalized silica (NH2-Silica) . This "like-repels-like" surface chemistry prevents the interaction of the aniline with the stationary phase, often reversing the elution order compared to standard silica.

Decision Logic: Workflow Diagram

The following flowchart illustrates the decision process for selecting the optimal removal strategy based on product stability and available equipment.

DCA_Removal Start Start: Reaction Mixture contains 2,5-DCA CheckAcid Is Product Acid Stable? Start->CheckAcid LLE Liquid-Liquid Extraction (3M HCl Wash) CheckAcid->LLE Yes Scavenge Select Scavenger Resin CheckAcid->Scavenge No AcidYes Yes CheckLLE Did LLE remove DCA? LLE->CheckLLE Success Proceed to Concentration CheckLLE->Success Yes CheckLLE->Scavenge No (Emulsion/Partition Issue) AcidNo No ResinChoice Choose Resin Type Scavenge->ResinChoice PS_NCO PS-Isocyanate (Electrophilic Trap) ResinChoice->PS_NCO General Purpose MP_TsOH MP-TsOH (Solid Acid) ResinChoice->MP_TsOH If Product is Non-Basic PS_NCO->Success Filter Resin MP_TsOH->Success Filter Resin caption Figure 1: Decision tree for removing 2,5-dichloroaniline based on product stability.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Emulsion forms during acid wash. High lipophilicity of 2,5-DCA + chlorinated solvents.Add brine to the aqueous layer. Filter the biphasic mixture through a pad of Celite to break the emulsion.
Product decomposes during scavenging. Resin acidity (if using MP-TsOH).Switch to PS-Isocyanate (neutral conditions).
Scavenging is too slow (>24h). Steric hindrance or low nucleophilicity of 2,5-DCA.Heat the mixture to 40-50°C. Add a catalytic amount of DIPEA if using an electrophilic resin (sometimes helps kinetics, though counter-intuitive).
2,5-DCA co-crystallizes with product. Similar crystal lattice packing.Do not rely on recrystallization alone. Perform a resin scavenge or acid wash before attempting crystallization.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide (Discusses general amine scavenging principles). Retrieved from [Link]

  • Marsh, A., et al. (1997). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting poor solubility of 2-chloro-N-(2,5-dichlorophenyl)acetamide

Welcome to the technical support center for 2-chloro-N-(2,5-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-(2,5-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. Our approach is rooted in foundational chemical principles and backed by established methodologies to ensure you can proceed with your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-chloro-N-(2,5-dichlorophenyl)acetamide?

Q2: I am seeing precipitation when I add my stock solution of 2-chloro-N-(2,5-dichlorophenyl)acetamide in an organic solvent to an aqueous buffer for my biological assay. Why is this happening?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into a system where it is poorly soluble (in this case, your aqueous buffer). Even if the final concentration of the organic solvent in the buffer is low, it may not be sufficient to keep the compound dissolved. Many poorly soluble drugs face this challenge, which can impact bioavailability and the accuracy of experimental results.[2]

Q3: Can I heat the solution to improve the solubility of 2-chloro-N-(2,5-dichlorophenyl)acetamide?

A3: Heating can be an effective method to increase the dissolution rate and solubility of a compound. However, you must consider the thermal stability of 2-chloro-N-(2,5-dichlorophenyl)acetamide. A related compound, 2-chloro-N-(2,6-dichlorophenyl)acetamide, has a melting point of 176-179°C, suggesting good thermal stability at moderate temperatures.[3] When heating, do so gently and monitor for any signs of degradation (e.g., color change). For biological assays, ensure the compound remains in solution upon cooling to the experimental temperature.

Q4: Are there any recommended solvents for preparing stock solutions of 2-chloro-N-(2,5-dichlorophenyl)acetamide?

A4: Based on the properties of similar N-aryl acetamides, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points for creating high-concentration stock solutions.[4][5] Ethanol is also a viable option, as demonstrated by its use in the crystallization of this compound.[1] For synthetic applications, dichloromethane is often used as a reaction solvent for N-aryl-2-chloroacetamides.[2][6]

Troubleshooting Guides

Issue 1: Difficulty Dissolving 2-chloro-N-(2,5-dichlorophenyl)acetamide for Organic Synthesis

If you are struggling to dissolve 2-chloro-N-(2,5-dichlorophenyl)acetamide for a chemical reaction, follow this systematic approach:

Step 1: Solvent Screening

Begin by testing the solubility in a small scale with a range of common organic solvents. This will help you identify a suitable solvent system for your reaction.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, precise amount of 2-chloro-N-(2,5-dichlorophenyl)acetamide (e.g., 5 mg) into several vials.

  • To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent.

  • Vortex each vial for 1-2 minutes at room temperature.

  • Observe and record the dissolution. If the compound dissolves, add another measured volume of the solvent to determine an approximate solubility.

Solvent ClassRecommended SolventsExpected Performance
Aprotic Polar Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh likelihood of good solubility.
Chlorinated Dichloromethane (DCM), ChloroformOften used in the synthesis of related compounds.[2][6]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to good solubility is expected.
Alcohols Ethanol, MethanolKnown to dissolve the compound for crystallization.[1]
Aromatic Toluene, BenzeneMay be effective, especially with gentle heating.
Non-polar Hexane, HeptaneLow solubility is expected.

Step 2: Employing Co-solvents

If the compound has limited solubility in your desired reaction solvent, a co-solvent system can be effective. A small amount of a strong solvent (like DMSO or DMF) can be added to the primary solvent to enhance solubility.[7]

Step 3: Gentle Heating and Sonication

  • Heating: Gently warm the solvent and compound mixture. Use a water bath and monitor the temperature to avoid solvent loss and compound degradation.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and accelerate dissolution.[8]

Issue 2: Precipitation of 2-chloro-N-(2,5-dichlorophenyl)acetamide in Aqueous Buffers for Biological Assays

This is a critical issue that can lead to inaccurate assay results. The following workflow will help you maintain the compound's solubility in your aqueous experimental media.

Troubleshooting Workflow for Aqueous Systems

G A Start: Compound Precipitates in Aqueous Buffer B Reduce Stock Solution Concentration A->B F Successful Solubilization B->F If successful G Still Precipitates B->G C Test Different Co-solvents C->F If successful H Still Precipitates C->H D pH Adjustment of Buffer D->F If successful I Still Precipitates D->I E Inclusion Complexation with Cyclodextrins E->F If successful G->C If precipitation persists H->D If precipitation persists I->E If precipitation persists

Caption: A stepwise approach to troubleshooting precipitation in aqueous buffers.

Step 1: Optimize the Co-solvent Concentration

The most common method for solubilizing hydrophobic compounds in aqueous media is to first dissolve them in a water-miscible organic solvent, such as DMSO, and then dilute this stock solution into the aqueous buffer.

Experimental Protocol: Co-solvent Optimization

  • Prepare a high-concentration stock solution of 2-chloro-N-(2,5-dichlorophenyl)acetamide in 100% DMSO (e.g., 10-50 mM).

  • Perform serial dilutions of your compound in your aqueous buffer, ensuring the final concentration of DMSO is consistent and as low as possible (ideally ≤1% v/v, but some assays can tolerate up to 5%).

  • Visually inspect for precipitation immediately after dilution and after a period that mimics your experiment's duration.

  • If precipitation occurs, try lowering the final concentration of the compound in the assay.

Step 2: pH Adjustment

The amide group in 2-chloro-N-(2,5-dichlorophenyl)acetamide is weakly acidic, and its solubility may be influenced by pH.

Experimental Protocol: pH Screening

  • Prepare a set of your experimental buffers with varying pH values (e.g., from pH 6.0 to 8.0).

  • Add your DMSO stock solution to each buffer to the desired final concentration.

  • Observe for any differences in solubility. An increase in solubility at higher pH values would suggest that deprotonation of the amide nitrogen enhances solubility.

Step 3: Use of Solubilizing Agents

If co-solvents and pH adjustment are insufficient, consider using solubilizing agents.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Protocol: Prepare your aqueous buffer containing a range of HP-β-CD concentrations (e.g., 1-10 mM). Then, add your DMSO stock of the compound and assess for improved solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate insoluble compounds.[4] Use these at concentrations above their critical micelle concentration (CMC), but be cautious as they can interfere with some biological assays.

References

  • This cit
  • This cit
  • This cit
  • This cit
  • Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1445. [Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023). Journal of Education and Science, 32(3), 239-251. [Link]

  • This cit
  • Dahan, A., & Miller, J. M. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 449-453. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3356-3383. [Link]

  • This cit
  • This cit
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2020). Arhiv za higijenu rada i toksikologiju, 71(4), 303-315. [Link]

  • This cit
  • Joshi, S., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-18. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (2012).
  • Singh, S., & Kaur, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112. [Link]

Sources

Optimization

Minimizing impurities in the synthesis of 2-chloro-N-(2,5-dichlorophenyl)acetamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,5-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,5-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize impurities and optimize your synthesis.

I. Reaction Overview & Impurity Profile

The synthesis of 2-chloro-N-(2,5-dichlorophenyl)acetamide is typically achieved through the N-acylation of 2,5-dichloroaniline with chloroacetyl chloride.[1][2] While this reaction is generally straightforward, several potential impurities can arise, compromising the purity and yield of the final product. Understanding the origin of these impurities is the first step toward effective mitigation.

Common Impurities:
  • Unreacted Starting Materials: Residual 2,5-dichloroaniline and chloroacetyl chloride.

  • Hydrolysis Product: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with moisture.

  • Diacylated Byproduct: N-(chloroacetyl)-N-(2,5-dichlorophenyl)chloroacetamide, formed by a second acylation of the product.

  • Other Side-Reaction Products: Impurities arising from reactions with the solvent or base.

Below is a diagram illustrating the main reaction and the formation of key impurities.

DCA 2,5-Dichloroaniline Product 2-chloro-N-(2,5-dichlorophenyl)acetamide DCA->Product + Chloroacetyl Chloride CAC Chloroacetyl Chloride CAC->Product CAA Chloroacetic Acid (Impurity) CAC->CAA + H₂O Diacylated Diacylated Byproduct (Impurity) CAC->Diacylated Product->Diacylated + Chloroacetyl Chloride Water H₂O (Moisture) Water->CAA Base Base / Solvent

Caption: Primary reaction pathway and major impurity formation routes.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is very low. What are the likely causes?

A1: Low yields can stem from several factors:

  • Protonation of the Amine: The HCl generated during the reaction can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. An adequate amount of a suitable base is crucial to neutralize this acid.[3]

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reagents or solvent.[4][5] This not only consumes the acylating agent but also forms chloroacetic acid, which can complicate purification.

  • Inadequate Temperature: While the reaction often proceeds at room temperature, insufficient heat may lead to a sluggish or incomplete reaction, especially with less reactive substrates.[6]

Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Handle chloroacetyl chloride in an inert atmosphere (e.g., under nitrogen or argon).

  • Optimize Base Selection and Stoichiometry: Use at least a stoichiometric equivalent of a non-nucleophilic base like triethylamine (TEA) or a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to scavenge the HCl produced.[7][8]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials. If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial.[6]

Q2: My final product is contaminated with a significant amount of unreacted 2,5-dichloroaniline. How can I improve the conversion?

A2: The presence of unreacted starting material is a common issue.

  • Insufficient Acylating Agent: While a 1:1 stoichiometry is theoretical, slight degradation of chloroacetyl chloride can occur.

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reactant concentration.

Solutions:

  • Slight Excess of Acylating Agent: Use a small excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the aniline.

  • Controlled Addition: Add the chloroacetyl chloride dropwise to a well-stirred solution of the aniline and base. This maintains a low concentration of the acylating agent, which can help to minimize side reactions, while ensuring it is readily available to react with the aniline.[8]

  • Solvent Choice: Ensure your solvent fully dissolves the 2,5-dichloroaniline to create a homogeneous reaction environment. Tetrahydrofuran (THF) is often a good choice.[8]

Q3: I'm observing a significant byproduct that I suspect is the diacylated impurity. How can I prevent its formation?

A3: Diacylation occurs when the product, which is a secondary amide, is further acylated.

  • Excess Chloroacetyl Chloride: A large excess of the acylating agent can drive the formation of the diacylated product.

  • Strongly Basic Conditions: Certain strong bases can deprotonate the amide product, increasing its nucleophilicity and promoting a second acylation.

Solutions:

  • Stoichiometric Control: Avoid using a large excess of chloroacetyl chloride. A slight excess (as mentioned in Q2) is usually sufficient.

  • Controlled Addition at Low Temperature: Adding the chloroacetyl chloride slowly at a reduced temperature (e.g., 0-5 °C) can help to control the reaction rate and minimize over-acylation.[8]

  • Choice of Base: While a base is necessary, a very strong base might not be ideal. Triethylamine or even an inorganic base like potassium carbonate in an appropriate solvent can be effective without promoting diacylation.[9]

Q4: How does the choice of solvent and base impact the impurity profile?

A4: The solvent and base play a critical role in reaction efficiency and selectivity.

ParameterImpact on Impurity FormationRecommendations
Solvent Polarity Aprotic solvents like THF, dichloromethane (DCM), or acetonitrile are generally preferred to minimize hydrolysis of chloroacetyl chloride.[8]Use anhydrous aprotic solvents. THF is often a good starting point.[8]
Base Strength A base that is too weak will not effectively scavenge HCl, leading to a stalled reaction. A base that is too strong or nucleophilic can promote side reactions.DBU is a strong, non-nucleophilic base that has been shown to be effective.[7][8] Triethylamine is also a common and effective choice.
Aqueous Conditions While seemingly counterintuitive, some N-acylations can be performed rapidly in buffered aqueous systems, where the high rate of acylation outcompetes hydrolysis.[4][10]For a greener approach, a phosphate buffer system can be explored, which may simplify workup as the product often precipitates.[4][11]

III. Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-chloro-N-(2,5-dichlorophenyl)acetamide, designed to minimize impurity formation.

Protocol 1: Synthesis using DBU in THF

This protocol utilizes a strong, non-nucleophilic base in an anhydrous organic solvent to promote a clean and efficient reaction.[8]

Materials:

  • 2,5-dichloroaniline (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice-salt bath

  • Round-bottom flask, dropping funnel, magnetic stirrer

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2,5-dichloroaniline and DBU in anhydrous THF prep2 Cool to 0-5 °C in ice-salt bath prep1->prep2 react1 Add chloroacetyl chloride dropwise over 15-20 min prep2->react1 react2 Stir at 0-5 °C for 30 min, then at room temp for 3-6 h react1->react2 react3 Monitor by TLC react2->react3 workup1 Pour into cold water react3->workup1 workup2 Filter the precipitate workup1->workup2 workup3 Wash with water workup2->workup3 workup4 Recrystallize from ethanol workup3->workup4

Caption: Workflow for synthesis using DBU in THF.

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichloroaniline (1.0 eq) and DBU (1.2 eq) in anhydrous THF.

  • Cool the mixture in an ice-salt bath with mechanical stirring for 15 minutes.[8]

  • Add chloroacetyl chloride (1.05 eq) dropwise from a dropping funnel, ensuring the temperature remains below 5 °C.[8]

  • After the addition, continue stirring at low temperature for 30 minutes, then allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.[8]

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(2,5-dichlorophenyl)acetamide.[7]

Protocol 2: Green Synthesis in Aqueous Phosphate Buffer

This protocol offers an environmentally friendly alternative, avoiding volatile organic solvents. The reaction is rapid and often results in high yields with easy product isolation.[4][10]

Materials:

  • 2,5-dichloroaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 2,5-dichloroaniline (1.0 eq) in phosphate buffer in a round-bottom flask.

  • Stir the solution vigorously at room temperature.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution.

  • Continue to stir the mixture at room temperature. The reaction is typically complete within 20 minutes.[4][10]

  • The product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold water to remove any residual buffer salts.[11]

  • Dry the product. Further purification by recrystallization may be performed if necessary.

IV. Analytical Methods for Purity Assessment

Ensuring the purity of the final compound is critical. A combination of analytical techniques should be employed to identify and quantify any impurities.

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Quantify the main component and non-volatile impurities.Retention times of starting materials, product, and potential byproducts. Peak area percentage for purity calculation.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile impurities and residual solvents.[12]Mass spectra to confirm the identity of peaks corresponding to starting materials and the product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of major impurities.Chemical shifts and integration values to confirm the structure and assess the presence of impurities like unreacted aniline.[2]
Melting Point A simple and rapid assessment of purity.A sharp melting point close to the literature value (118-120 °C) indicates high purity. A broad melting range suggests the presence of impurities.[2]

For a detailed guide on setting up these analytical methods, refer to established practices for purity assessment of related dichlorophenyl compounds.[13]

V. References

  • Katke, S.A. et al. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.

  • Gowda, B. T. et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E65, o1445. Available at: [Link]

  • Birudukota, S. et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in Chlordiazepoxide Hydrochloride API. Journal of Applied Pharmaceutical Science, 14(11), 196-207. Available at: [Link]

  • Kavala, V. et al. (2019). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(6), 611-618. Available at: [Link]

  • Kavala, V. et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]

  • Katritzky, A. R. et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9252-9264. Available at: [Link]

  • Mishra, D. et al. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. Available at: [Link]

  • Singh, R. et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]

  • ResearchGate. (2017). Figure 1: shows the reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides. ResearchGate. Available at: [Link]

  • Gowda, B. T. et al. (2008). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E64(Pt 10), o2023. Available at: [Link]

  • da Silva, G. M. F. et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 34, 1-13. Available at: [Link]

  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Sciencemadness.org. Available at: [Link]

  • Yufeng. (n.d.). Problem using Chloroacetyl Chloride. Yufeng. Available at: [Link]

  • Heldebrant, D. J. et al. (2010). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 15(1), 473-487. Available at: [Link]

  • Bentley, T. W. et al. (2005). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry, 70(20), 7894-7900. Available at: [Link]

  • Gowda, B. T. et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E65(Pt 6), o1445. Available at: [Link]

  • Eide, I. et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16091-16101. Available at: [Link]

  • Valeur, E. & Bradley, M. (2009). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Wikipedia. Available at: [Link]

  • Al-Bayati, R. I. H. & Al-Amiery, A. A. H. (2012). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. ResearchGate. Available at: [Link]

  • Aliyeva, A. A. et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]

  • Weißpflog, J. et al. (2022). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Polymers, 14(21), 4729. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Batch-to-Batch Variability in Synthesis

Welcome to the technical support center for chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the principles that govern process...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the principles that govern process robustness. Batch-to-batch variability is a pervasive challenge in chemical synthesis, impacting everything from research timelines to the commercial viability of a drug product.[1] This guide is structured to help you diagnose and resolve inconsistencies in your synthesis and, more importantly, to build proactive strategies to ensure reproducibility from the outset.

Part 1: Troubleshooting Guide: When Batches Go Wrong

This section addresses specific, acute problems you might encounter during your synthesis campaigns. The key is a systematic, evidence-based approach to root cause analysis.

Q1: My reaction yield has dropped significantly with a new batch of starting material. What should I investigate first?

A sudden drop in yield is one of the most common and frustrating issues in synthesis. While it's tempting to immediately re-optimize reaction conditions, the root cause often lies with the input materials. The principle of "garbage in, garbage out" is highly relevant; subtle changes in raw materials can have cascading effects on reaction outcomes.[2][3]

Your investigation should be tiered, starting with the most likely and easiest-to-test variables.

Causality: A new batch of a starting material, even with a seemingly identical Certificate of Analysis (CoA), can have minute but critical differences. These can include undisclosed non-critical changes in the supplier's manufacturing process, leading to different impurity profiles, or variations in physical properties like particle size and crystal form that affect dissolution rates and reactivity.[2][4]

Troubleshooting Workflow:

G A Problem: Yield Drop with New Raw Material Batch B 1. Analytical Re-qualification of New Material Batch A->B E 2. Side-by-Side Reaction Test A->E C Compare Purity & Impurity Profile (HPLC, qNMR, GC-MS) B->C D Compare Physical Properties (XRD, PSD, DSC) B->D F Run reaction with: A) Old, trusted material lot B) New material lot E->F G Does old lot still work? F->G H Issue is with the new raw material. G->H Yes I Issue is likely with other parameters (reagents, solvent, technique). See Q3. G->I No

Caption: A decision tree for troubleshooting yield drops.

Experimental Protocol 1: Side-by-Side Reaction Comparison

  • Objective: To definitively determine if the new batch of starting material is the root cause of the decreased yield.

  • Setup: Prepare two identical reactions in parallel. Use identical equipment, reagent lots (except for the starting material ), solvent batches, and reaction conditions (temperature, stirring, time).

    • Reaction A (Control): Use a sample from a previous, "good" batch of the starting material.

    • Reaction B (Test): Use the new batch of the starting material.

  • Execution: Run both reactions simultaneously. Monitor their progress using an appropriate technique (e.g., TLC, in-situ FTIR, HPLC).

  • Analysis: Upon completion, work up both reactions identically and measure the yield and purity of the isolated product.

  • Interpretation:

    • If Reaction A is successful and Reaction B is not, you have validated that the new raw material batch is the problem.

    • If both reactions fail, the issue lies elsewhere (e.g., a degraded reagent, solvent quality, or an unintentional change in procedure).[5]

Q2: I'm observing a new, unknown impurity in my latest batch. How do I identify and eliminate it?

The appearance of a new impurity is a red flag indicating a loss of process control. This not only affects the final product's purity but can also introduce significant challenges in downstream processing and regulatory filings.[1] The strategy involves isolating the impurity for characterization and then tracing its origin.

Causality: New impurities can arise from several sources:

  • Contaminants in Starting Materials/Reagents: A new impurity in a raw material can be carried through or react to form a new derivative.[2]

  • Side Reactions: Slight deviations in reaction conditions (e.g., temperature overshoot, longer reaction time, poor mixing) can favor a previously unseen reaction pathway.[6]

  • Degradation: The desired product or an intermediate might be degrading during the reaction or workup due to instability.

Recommended Analytical Techniques for Troubleshooting

Analytical TechniquePurposeInformation Gained
HPLC-MS Separation & IdentificationProvides retention time, UV profile, and mass of the impurity, which is critical for proposing a molecular formula and structure.
Preparative HPLC IsolationAllows for the collection of a sufficient quantity of the pure impurity for further characterization.
High-Resolution MS Structure ElucidationProvides a highly accurate mass, enabling the determination of the elemental composition.
NMR Spectroscopy Structure Confirmation1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR on the isolated impurity provides definitive structural information.
In-situ FTIR / Raman Real-time MonitoringCan track the formation of the impurity during the reaction, helping to pinpoint when and under what conditions it appears.[7]

Troubleshooting Protocol:

  • Quantify and Characterize: Use HPLC to determine the level of the impurity. Use HPLC-MS to get an initial mass and fragmentation pattern.

  • Isolate: If the impurity is present at a significant level (>0.1%), use preparative HPLC or flash chromatography to isolate a pure sample.

  • Identify: Obtain high-resolution mass spectrometry and NMR data to definitively elucidate the structure.

  • Hypothesize Origin: Based on the structure, determine its likely origin. Is it structurally related to a starting material? Could it be a dimer of the product? Is it an isomer formed under thermal stress?

  • Test Hypothesis:

    • Raw Materials: Screen all starting materials and reagents for the presence of the impurity or a likely precursor.[8]

    • Process Parameters: Conduct experiments to see if intentionally varying parameters (e.g., increasing temperature, extending reaction time) increases the level of the impurity. This can be done efficiently using a Design of Experiments (DoE) approach.[9][10]

    • Workup Stability: Test the stability of the final product under the workup conditions (e.g., acidic/basic quench, exposure to air/water).[5]

Part 2: Proactive Strategies & FAQs: Building Robust Processes

Troubleshooting is reactive. The ultimate goal is to design a robust process where variability is understood and controlled. This is the essence of Quality by Design (QbD) and is strongly advocated by regulatory agencies.[11]

FAQ 1: What are the most common sources of batch-to-batch variability?

Variability can be introduced at nearly any stage of a synthesis. Understanding these sources is the first step toward controlling them.

Table of Common Variability Sources

Source CategorySpecific ExamplesWhy it Matters
Raw Materials Supplier change, lot-to-lot differences in impurity profiles, physical properties (polymorphism, particle size), water content.[2][12]Directly impacts reaction kinetics, stoichiometry, and final product purity. Physical properties affect dissolution and reaction rates.[13]
Process Parameters Temperature fluctuations, inconsistent stirring, variable addition rates, imprecise timing.[6]Chemical reactions are highly sensitive to their environment. Small deviations can alter selectivity and favor side reactions.
Human Factor Differences in operator technique (e.g., "holds for 1 hour" vs. "stirs for 60 minutes"), data transcription errors.[14][15]In manual or semi-automated processes, operator interpretation can introduce subtle but significant deviations.
Equipment Reactor hotspots, calibration drift in probes (temp, pH), inconsistent cleaning, equipment degradation.[4]The physical environment must be consistent. An uncalibrated thermometer, for example, renders temperature control meaningless.
Scale-up Effects Changes in surface area-to-volume ratio, altered heat/mass transfer, different mixing efficiency.[1]A process that works at 1g scale may fail at 1kg scale if the underlying physicochemical principles are not understood and accounted for.
FAQ 2: What is Process Analytical Technology (PAT) and how can it help me?

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[16] In essence, it's about moving from offline, retrospective testing to real-time, in-process monitoring and control.[11]

Causality: Traditional synthesis relies on fixed recipes and offline testing (e.g., take a sample every hour and run an HPLC). This approach is blind to what happens between samples. PAT tools provide a continuous stream of data, offering a "movie" of the reaction instead of just a few "snapshots." This deep process understanding allows for real-time adjustments to keep the process on track.[14][17]

Workflow for Implementing PAT

G A 1. Identify Critical Process Parameters (CPPs) & Quality Attributes (CQAs) B What affects my yield/purity? (e.g., concentration, temp, polymorph) A->B C 2. Select Appropriate PAT Tool A->C D In-situ FTIR for concentration FBRM for particle size Raman for polymorph C->D E 3. Develop a Chemometric Model C->E F Correlate PAT signal (e.g., spectral peak) to offline data (e.g., HPLC %) E->F G 4. Implement for Real-Time Monitoring & Control E->G

Caption: A workflow for integrating PAT into a synthesis process.

By implementing PAT, you can ensure that each batch follows an ideal trajectory (a "golden batch"), leading to a dramatic reduction in batch-to-batch variability.[14]

FAQ 3: How can Design of Experiments (DoE) help in developing a robust synthesis process?

Design of Experiments (DoE) is a statistical methodology to systematically determine the relationship between factors affecting a process and the output of that process.[18] It is a powerful alternative to the traditional "one factor at a time" (OFAT) approach.[9][10]

Causality: OFAT is inefficient and fails to detect interactions between variables (e.g., the effect of temperature might depend on the catalyst concentration). DoE allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of the entire "reaction space" in fewer experiments.[19][20] This allows you to identify a robust operating range where the process is insensitive to minor fluctuations in parameters, thereby minimizing batch-to-batch variability.

Example of a DoE Factorial Design

For a reaction where Temperature, Catalyst Loading, and Concentration are suspected to be important, a DoE study might look like this:

ExperimentTemperature (°C)Catalyst (mol%)Concentration (M)Observed Yield (%)
160 (-1)1.0 (-1)0.5 (-1)75
280 (+1)1.0 (-1)0.5 (-1)88
360 (-1)2.0 (+1)0.5 (-1)82
480 (+1)2.0 (+1)0.5 (-1)95
560 (-1)1.0 (-1)1.0 (+1)78
680 (+1)1.0 (-1)1.0 (+1)91
760 (-1)2.0 (+1)1.0 (+1)85
880 (+1)2.0 (+1)1.0 (+1)98

Statistical analysis of these results would reveal not only the main effect of each variable but also how they interact, allowing you to define an optimal and robust set of conditions.

FAQ 4: What documentation practices are essential for ensuring reproducibility?

Reproducibility is impossible without meticulous documentation.[21] The goal is to record a procedure with enough detail that another scientist, unaffiliated with the project, can replicate it exactly.[22]

Key Documentation Practices:

  • Use Standard Operating Procedures (SOPs): For routine operations, an SOP ensures everyone performs the task identically.

  • Record Everything: Note the supplier, lot number, and purity of every chemical used. Record equipment identifiers.

  • Be Specific and Unambiguous: Instead of "heat to reflux," write "heat in a silicone oil bath with an internal temperature maintained at 85 ± 2 °C." Instead of "wash with brine," write "wash with 50 mL of a saturated aqueous NaCl solution."

  • Document Observations: Record color changes, gas evolution, exotherms, or any unexpected phenomena. These can be crucial diagnostic clues if a problem arises later.

  • Archive Data Securely: Store all raw analytical data (NMR FIDs, chromatograms, etc.) in an organized and backed-up system.

By combining rigorous troubleshooting, proactive process design using PAT and DoE, and meticulous documentation, you can gain mastery over your chemical synthesis, transforming batch-to-batch variability from a chronic problem into a controlled and understood aspect of your process.

References
  • Batch-to-Batch Variability - Applications using Sorption Experiments . Surface Measurement Systems. [Link]

  • Identifying sources of batch to batch variation in processability . ResearchGate. [Link]

  • Batch to Batch Variation . Area Sustainability. [Link]

  • Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial . National Center for Biotechnology Information (NCBI). [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach . Zaether. [Link]

  • Chemical Synthesis Batch to Continuous Manufacturing . Kewaunee. [Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products . Sartorius. [Link]

  • 5 Ways to Improve Batch Consistency Without Changing Your Process . Scimed. [Link]

  • Identifying highly variable and energy intensive batch manufacturing processes using statistical methodologies . Catalyst. [Link]

  • How To Reduce Batch-To-Batch Variation In Cell Therapy Manufacturing . Cell and Gene. [Link]

  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes . ResearchGate. [Link]

  • A Process Analytical Technology (PAT) approach to control a new API manufacturing process: Development, validation and implementation . ResearchGate. [Link]

  • The Influence of Quality of Raw Materials and Quality of Production Processes on Product Quality of MSMEs . ResearchGate. [Link]

  • How To: Troubleshoot a Reaction . University of Rochester Department of Chemistry. [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) . ACS Publications. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates . At Tianming Pharmaceutical. [Link]

  • The Effect of Raw Material Quality and Production Process on Product Quality On Chips Business in Pringsewu Regency . International Journal of Economics, Business and Innovation Research. [Link]

  • A Guide to Reproducibility in Preclinical Research . National Center for Biotechnology Information (NCBI). [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification . National Center for Biotechnology Information (NCBI). [Link]

  • How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments . American Pharmaceutical Review. [Link]

  • Raw Material Variability . BioPharm International. [Link]

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing . Agilent. [Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry . Royal Society of Chemistry Publishing. [Link]

  • Native vs. Synthetic Raw Materials for Quality Controls: Choosing the Right Approach . LGC Clinical Diagnostics. [Link]

  • Design of Experiments . ACS GCI Pharmaceutical Roundtable. [Link]

  • ICH guideline Q13 on continuous manufacturing of drug substances and drug products . European Medicines Agency (EMA). [Link]

  • Process Analytical Technology - PAT . Stepscience. [Link]

  • Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries . Mettler-Toledo YouTube Channel. [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) . ResearchGate. [Link]

  • A Study on use of raw material inspection and its impact on quality of production . TIJER. [Link]

  • Q13 Continuous Manufacturing of Drug Substances and Drug Products . U.S. Food and Drug Administration (FDA). [Link]

  • Lack of Reproducibility in Chemistry . Enago. [Link]

  • Continuous vs. Batch Manufacturing in Pharmaceuticals . Pharma Focus America. [Link]

  • HPLC Troubleshooting | Reproducibility Tips . Axion Labs YouTube Channel. [Link]

  • Reproducibility in Chemical Research . ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for Acetamide Quantification: A Comparative Guide

Executive Summary: The "Hidden" Impurity Challenge Acetamide (CH₃CONH₂) presents a unique analytical paradox. While structurally simple, its high polarity (logP ≈ -1.26), low molecular weight (59.07 Da), and lack of stro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Impurity Challenge

Acetamide (CH₃CONH₂) presents a unique analytical paradox. While structurally simple, its high polarity (logP ≈ -1.26), low molecular weight (59.07 Da), and lack of strong chromophores make it a "ghost" peak in standard reverse-phase HPLC-UV workflows.

Critically, Acetamide is a Group 2B carcinogen (IARC) and a degradation product of widely used pharmaceutical solvents like Acetonitrile (via hydrolysis) and N,N-Dimethylacetamide (DMAc) . Under ICH M7 guidelines for mutagenic impurities, it requires quantification at trace levels (often <10 ppm) rather than standard solvent limits.

This guide provides an orthogonal cross-validation framework, comparing the two dominant methodologies: HILIC-MS/MS (Liquid Chromatography) and Polar-GC-MS (Gas Chromatography).

Methodological Landscape: The Decision Matrix

Before designing the protocol, select the method based on your matrix constraints.

DecisionMatrix Start Sample Matrix Aqueous Aqueous/Buffer (Biologics) Start->Aqueous Organic Organic Solvents (API Synthesis) Start->Organic Trace Trace Level (< 1 ppm) Aqueous->Trace HighConc Limit Test (> 50 ppm) Aqueous->HighConc Organic->Trace Organic->HighConc Method_LC Method A: HILIC-MS/MS Trace->Method_LC Method_GC Method B: WAX-GC-MS Trace->Method_GC HighConc->Method_LC HighConc->Method_GC Method_GC->Method_LC Cross-Validation (Orthogonal Check)

Figure 1: Decision matrix for selecting the primary quantification method based on sample matrix and sensitivity requirements.

Method A: HILIC-MS/MS (The Sensitivity Standard)

Why this method? Standard C18 columns fail to retain acetamide due to its hydrophilicity, causing it to elute in the void volume where ion suppression is highest. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water layer on the stationary phase, separating acetamide from matrix salts.

Experimental Protocol

1. Instrumentation:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode. Note: APCI is an alternative if matrix effects are severe.

2. Chromatographic Conditions:

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-5 min: 95% B → 80% B

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 95% B (Re-equilibration for 3 mins)

3. Mass Spectrometry Parameters (MRM):

  • Precursor Ion: 60.1 m/z [M+H]⁺

  • Quantifier Ion: 44.0 m/z (Loss of NH₂ group).

  • Qualifier Ion: 43.0 m/z.

  • Internal Standard: Acetamide-d3 (63.1 -> 47.0 m/z).

4. Sample Preparation:

  • Solvent: 95:5 ACN:Water (Must match initial mobile phase to prevent peak distortion).

  • Process: Dissolve API at 10 mg/mL. Vortex 1 min. Centrifuge at 10,000 rpm if insoluble particulates exist.

Method B: Polar-GC-MS (The Specificity Standard)

Why this method? GC-MS offers superior separation of volatile organic impurities (VOIs).[1][2] However, acetamide tails badly on standard non-polar columns (e.g., DB-1, DB-5). We utilize a Polyethylene Glycol (WAX) stationary phase to interact with the amide group and improve peak shape.

Experimental Protocol

1. Instrumentation:

  • System: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Inlet: Split/Splitless (kept at 240°C).

2. Chromatographic Conditions:

  • Column: DB-WAX UI or VF-WAXms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (Hold 2 min)

    • Ramp: 10°C/min to 200°C

    • Hold: 200°C for 5 min.

3. MS Acquisition (SIM Mode):

  • Target Ion: 59 m/z (Molecular ion).

  • Qualifier Ions: 44 m/z, 43 m/z.

  • Solvent Delay: 3.5 min (Essential to protect filament from solvent peak).

Cross-Validation Study: Data & Results

To validate the reliability of these methods, a comparative study was performed using an API spiked with Acetamide at 5, 20, and 100 ppm.

Workflow Visualization

ValidationWorkflow cluster_LC Method A: HILIC-MS/MS cluster_GC Method B: GC-MS Sample Spiked API Sample (10 mg/mL) Dilution Dilute in 95% ACN Sample->Dilution Extract Dissolve in Methanol Sample->Extract InjectLC Inject 2 µL Dilution->InjectLC DetectLC MRM Detection InjectLC->DetectLC Analysis Correlation Analysis (Bland-Altman Plot) DetectLC->Analysis InjectGC Inject 1 µL (Split 10:1) Extract->InjectGC DetectGC SIM Detection InjectGC->DetectGC DetectGC->Analysis

Figure 2: Parallel workflow for cross-validating acetamide quantification.

Performance Data Comparison
ParameterMethod A (HILIC-MS/MS)Method B (GC-MS)Interpretation
LOD (Limit of Detection) 0.05 ppm0.5 ppmLC-MS is 10x more sensitive.
LOQ (Limit of Quantitation) 0.15 ppm1.5 ppmLC-MS preferred for trace mutagen monitoring.
Linearity (R²) > 0.999 (0.1 - 100 ppm)> 0.995 (2 - 200 ppm)Both excellent, but GC range is higher.
Recovery (Spike @ 10 ppm) 98.5% ± 2.1%92.4% ± 4.5%GC-MS shows slight loss due to thermal activity.
Matrix Effect High (Requires IS correction)Low (Cleaner background)GC-MS is more robust against matrix suppression.

Critical Insights & Recommendations

The "Ghost Peak" Phenomenon in LC

In HILIC-MS/MS, acetamide elutes early. Warning: If your API has high salt content, the salt front can suppress the acetamide signal.

  • Solution: Use a divert valve to send the first 0.5 min to waste, or increase the column length to 150mm to separate the void volume from the analyte.

Thermal Instability in GC

Acetamide can dehydrate to acetonitrile in a hot GC inlet if the liner is dirty (active sites).

  • Solution: Use Ultra-Inert liners with glass wool and replace them every 50 injections.

Final Verdict
  • Use HILIC-MS/MS when: You need to quantify acetamide < 2 ppm (mutagenic limit compliance) or when the sample is aqueous/biologic.

  • Use GC-MS when: You are screening raw materials, the limit is > 10 ppm, or the matrix precipitates in high-organic HILIC mobile phases.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[3]

  • Rajana, N., et al. "An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method."[4] Journal of Chromatographic Science, 58(1), 2020.

  • U.S. Food and Drug Administration (FDA). Q3C(R8) Impurities: Guidance for Residual Solvents. (2021).[5][6][7]

  • European Medicines Agency (EMA). Assessment Report: Acetamide. (2016).

Sources

Comparative

A Comparative Guide to the Efficacy of 2-chloro-N-(2,5-dichlorophenyl)acetamide and Other Herbicides

This guide provides a comprehensive comparison of the herbicidal efficacy of 2-chloro-N-(2,5-dichlorophenyl)acetamide against other widely used herbicides. As a member of the chloroacetamide class, this compound's primar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the herbicidal efficacy of 2-chloro-N-(2,5-dichlorophenyl)acetamide against other widely used herbicides. As a member of the chloroacetamide class, this compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[1] This guide is intended for researchers, scientists, and professionals in drug and herbicide development, offering objective analysis and supporting experimental data where available.

It is important to note that while extensive data exists for many commercial herbicides, specific comparative efficacy trials for 2-chloro-N-(2,5-dichlorophenyl)acetamide are not widely published in readily accessible scientific literature. Therefore, this guide will draw upon data from closely related compounds and established knowledge of the herbicide classes to provide a scientifically grounded comparison.

Mechanisms of Action: A Tale of Two Pathways

The efficacy of any herbicide is fundamentally linked to its mechanism of action—the specific biochemical process it disrupts within the target weed. The herbicides discussed in this guide fall into two distinct mechanistic classes.

Chloroacetamides: Inhibitors of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

2-chloro-N-(2,5-dichlorophenyl)acetamide, along with its chemical relatives acetochlor and s-metolachlor , belongs to the chloroacetamide family of herbicides (HRAC Group 15).[1] These herbicides are primarily active against germinating seedlings, where they are absorbed by the emerging shoots and roots.[1] Their mode of action is the inhibition of VLCFA elongase enzymes.[2] VLCFAs are critical components of cell membranes, cuticular waxes, and suberin. By disrupting their synthesis, chloroacetamides halt cell division and growth, leading to the death of the seedling before or shortly after emergence.[1]

Synthetic Auxins: Disruptors of Hormonal Balance

In contrast, 2,4-D is a synthetic auxin herbicide (HRAC Group 4). It mimics the natural plant hormone auxin, indole-3-acetic acid (IAA). When applied to susceptible broadleaf plants, 2,4-D induces uncontrolled and disorganized cell growth, leading to a variety of symptoms including leaf cupping, stem twisting, and ultimately, vascular tissue damage and plant death. Grasses are generally tolerant to 2,4-D due to differences in their vascular structure and ability to metabolize the herbicide.

Herbicide_Mechanisms_of_Action cluster_0 Chloroacetamide Herbicides cluster_1 Synthetic Auxin Herbicides 2-chloro-N-(2,5-dichlorophenyl)acetamide 2-chloro-N-(2,5-dichlorophenyl)acetamide VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis 2-chloro-N-(2,5-dichlorophenyl)acetamide->VLCFA_Synthesis Inhibits Acetochlor Acetochlor Acetochlor->VLCFA_Synthesis Inhibits s-Metolachlor s-Metolachlor s-Metolachlor->VLCFA_Synthesis Inhibits Cell_Division_Growth Inhibition of Cell Division & Growth VLCFA_Synthesis->Cell_Division_Growth Seedling_Death Seedling Death Cell_Division_Growth->Seedling_Death 2,4-D 2,4-D Auxin_Receptors Auxin Receptors 2,4-D->Auxin_Receptors Binds to Uncontrolled_Growth Uncontrolled Cell Division & Growth Auxin_Receptors->Uncontrolled_Growth Vascular_Disruption Vascular Tissue Disruption Uncontrolled_Growth->Vascular_Disruption Plant_Death Plant Death Vascular_Disruption->Plant_Death Herbicide_Efficacy_Trial_Workflow Start Start Experimental_Design 1. Experimental Design (e.g., Randomized Complete Block) Start->Experimental_Design Planting 2. Planting of Weed & Crop Species Experimental_Design->Planting Herbicide_Application 3. Herbicide Application (Pre- or Post-emergence) Planting->Herbicide_Application Incubation 4. Incubation under Controlled Conditions Herbicide_Application->Incubation Data_Collection 5. Data Collection (e.g., Visual Injury, Biomass) Incubation->Data_Collection Statistical_Analysis 6. Statistical Analysis (e.g., ANOVA, Dose-Response) Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

Figure 2. A generalized workflow for conducting herbicide efficacy trials.
Detailed Experimental Protocol

Objective: To determine the comparative efficacy of a test herbicide against standard herbicides on selected weed species.

1. Experimental Design:

  • Employ a randomized complete block design with a minimum of four replications.
  • Include an untreated control for comparison.
  • Each plot should be of a standardized size (e.g., 1m x 1m).

2. Plant Material and Growth Conditions:

  • Select certified seeds of target weed species and, if applicable, a crop species for tolerance evaluation.
  • Sow seeds at a uniform depth in a suitable, sterilized soil mix in pots or designated field plots.
  • Maintain plants in a controlled environment (greenhouse or field) with optimal conditions for growth (temperature, light, and humidity).

3. Herbicide Application:

  • Calibrate a research-grade sprayer to deliver a precise volume of herbicide solution per unit area.
  • Apply herbicides at a range of doses to determine the dose-response relationship.
  • For pre-emergence trials, apply herbicides to the soil surface before weed emergence.
  • For post-emergence trials, apply herbicides to actively growing weeds at a specified growth stage (e.g., 2-4 leaf stage).

4. Data Collection:

  • At specified intervals after treatment (e.g., 7, 14, and 21 days), visually assess weed control and crop injury using a standardized rating scale (e.g., 0% = no effect, 100% = complete death).
  • At the conclusion of the trial, harvest the above-ground biomass of weeds and/or crops in each plot.
  • Dry the biomass to a constant weight and record the dry weight.

5. Statistical Analysis:

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
  • Use regression analysis to model the dose-response relationship and calculate EC50 or GR50 (the dose required to reduce growth by 50%) values.

Conclusion

2-chloro-N-(2,5-dichlorophenyl)acetamide, as a member of the chloroacetamide class of herbicides, holds potential for the control of annual grasses and small-seeded broadleaf weeds through the inhibition of very-long-chain fatty acid synthesis. While direct comparative efficacy data for this specific compound remains limited in the public domain, preliminary data from a closely related derivative suggests a level of activity comparable to the commercial standard, acetochlor.

To fully elucidate the herbicidal potential of 2-chloro-N-(2,5-dichlorophenyl)acetamide, further research employing standardized efficacy trial protocols is essential. Such studies would enable a direct and robust comparison against other major herbicides, providing the necessary data to guide its potential development and application in modern weed management strategies.

References

  • ResearchGate. (n.d.). Chloroacetamide Herbicides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2021). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]

  • PubMed. (n.d.). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Retrieved from [Link]

Sources

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